Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Description
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Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-4-19-11(14)8-5-9(12(15)16)7(3)10(6(8)2)13(17)18/h5H,4H2,1-3H3 |
InChI Key |
SDVJJESMXVZDLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Executive Summary
Ethyl 3,5-dinitro-2,4-dimethylbenzoate (CAS Registry Number: Analogous to 944702-70-9 series) is a highly substituted aromatic ester utilized primarily as an intermediate in the synthesis of functionalized polymers, energetic plasticizers, and pharmaceutical precursors.[1] As a derivative of 2,4-dimethylbenzoic acid (2,4-xylic acid), this molecule exhibits unique steric and electronic properties due to the "fully loaded" substitution pattern on the benzene ring, leaving only the C6 position unsubstituted.[1]
This guide provides a comprehensive technical breakdown of its molecular identity, synthetic pathways driven by synergistic directing effects, and protocols for analytical validation.[1]
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The core identity of the molecule is defined by the dinitration of the ethyl ester of 2,4-dimethylbenzoic acid.[1]
Structural Data Table[1]
| Parameter | Value | Technical Notes |
| IUPAC Name | Ethyl 3,5-dinitro-2,4-dimethylbenzoate | Systematic naming based on benzoate core.[1] |
| Molecular Formula | C₁₁H₁₂N₂O₆ | Confirmed via elemental count (C=11, H=12, N=2, O=6).[1][2][3] |
| Molecular Weight | 268.22 g/mol | Monoisotopic Mass: ~268.07 Da.[1][2][3] |
| Physical State | Crystalline Solid | Predicted MP: 85–95°C (Based on ethyl 3,5-dinitrobenzoate analogues).[1] |
| Solubility | Lipophilic | Soluble in DCM, Acetone, EtOAc; Insoluble in Water.[1] |
| Appearance | Pale yellow to off-white | Typical of nitro-aromatic compounds.[1] |
Structural Analysis
The molecule features a benzene ring substituted at five positions:[1]
-
C1: Ethoxycarbonyl group (–COOCH₂CH₃).[1]
-
C2, C4: Methyl groups (–CH₃).[1]
-
C3, C5: Nitro groups (–NO₂).
-
C6: Hydrogen (The only aromatic proton remaining).[1]
Synthetic Methodology: Regioselective Nitration[1]
The synthesis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a classic example of synergistic electrophilic aromatic substitution .[1] The precursor, Ethyl 2,4-dimethylbenzoate, contains three directing groups that perfectly align to activate positions 3 and 5 for nitration.[1]
Mechanistic Causality (Directing Effects)
To ensure high yield and purity, one must understand why the reaction works:
-
Ester (C1): Electron-withdrawing group (EWG).[1] Directs Meta → Positions 3 and 5 .[1]
-
Methyl (C2): Electron-donating group (EDG).[1] Directs Ortho/Para.
-
Methyl (C4): Electron-donating group (EDG).[1] Directs Ortho/Para.
Conclusion: All three existing substituents cooperatively direct the incoming nitronium ions (
Synthesis Workflow (Graphviz Visualization)
Figure 1: Reaction pathway demonstrating the conversion of the mono-ester precursor to the dinitro-target via mixed-acid nitration.[1][4]
Experimental Protocol
Note: This protocol involves strong acids and energetic nitro-compounds.[1] Standard PPE and fume hood usage are mandatory.[1]
-
Preparation: Dissolve 10.0 g of Ethyl 2,4-dimethylbenzoate in 20 mL of concentrated sulfuric acid (
) in a round-bottom flask. Cool to 0°C in an ice bath. -
Nitration: Prepare a mixture of fuming nitric acid (
, 1.1 eq per nitro group, total 2.5 eq) and sulfuric acid. Add dropwise to the reaction vessel, maintaining temperature <10°C to prevent hydrolysis of the ester. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The synergistic activation ensures rapid dinitration.[1]
-
Quenching: Pour the reaction mixture over 200 g of crushed ice. The product will precipitate as a pale solid.[1]
-
Purification: Filter the solid. Wash with cold water to remove acid traces.[1] Recrystallize from hot ethanol to yield analytical grade crystals.
Analytical Validation (Self-Validating Systems)[1]
To confirm the identity of the synthesized molecule, researchers should utilize Proton NMR (
Predicted H-NMR Signatures
The symmetry and substitution leave very specific signals.[1] If the spectrum deviates from this, the synthesis failed.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Logic |
| 8.4 - 8.6 ppm | Singlet (s) | 1H | Ar-H (C6) | The only aromatic proton.[1] Highly deshielded by the ortho-nitro group at C5 and the ester at C1.[1] |
| 4.3 - 4.4 ppm | Quartet (q) | 2H | -O-CH₂- | Methylene of the ethyl ester.[1] |
| 2.4 - 2.6 ppm | Singlet (s) | 3H | Ar-CH₃ (C4) | Methyl between two nitro groups (C3, C5).[1] Deshielded. |
| 2.2 - 2.3 ppm | Singlet (s) | 3H | Ar-CH₃ (C2) | Methyl adjacent to ester and nitro group.[1] |
| 1.3 - 1.4 ppm | Triplet (t) | 3H | -CH₂-CH₃ | Methyl of the ethyl ester.[1] |
Mass Spectrometry Fragmentation Logic
In Electron Impact (EI) MS, the molecular ion (
Figure 2: Primary fragmentation pathways expected in Mass Spectrometry validation.
Applications & Handling
Research Applications
-
Reduction Precursor: The nitro groups can be reduced (using
or ) to form Ethyl 3,5-diamino-2,4-dimethylbenzoate .[1] This diamine is a valuable monomer for high-performance polyamides and polyimides.[1] -
Energetic Materials: Polynitro-alkylbenzenes are often investigated for their energetic properties (explosives/propellants).[1] The ester functionality allows for plasticization, making this a candidate for energetic binders.[1]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed (Nitroaromatics can cause methemoglobinemia).[1]
-
H315/H319: Causes skin and eye irritation.[1]
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
PubChem. (2025).[1][2][3][5] Ethyl 3,5-dinitrobenzoate (Analogous Structure Data).[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Olah, G. A., et al. (1978).[1] Nitration: Methods and Mechanisms.[1][6][7] VCH Publishers.[1] (Standard text for mixed-acid nitration mechanisms of alkylbenzenes).
-
NIST Chemistry WebBook. Mass Spectra of Nitrobenzoic Acid Esters. National Institute of Standards and Technology.[1] Available at: [Link][1]
Sources
- 1. Kifunensine | C8H12N2O6 | CID 130611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 441639 | C11H12N2O6 | CID 441639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 5281214 | C11H12N2O6 | CID 5281214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
- 5. Dicyanoisophorone | C11H12N2O | CID 129696381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue - Google Patents [patents.google.com]
3,5-dinitro-2,4-dimethylbenzoic acid ethyl ester chemical structure
An In-Depth Technical Guide to the Chemical Landscape of Substituted Dinitrobenzoic Acids
A Note on the Target Molecule: 3,5-dinitro-2,4-dimethylbenzoic acid ethyl ester
A comprehensive search of publicly available chemical databases and scientific literature did not yield specific experimental data for the compound 3,5-dinitro-2,4-dimethylbenzoic acid ethyl ester. This suggests that the compound is not a commonly synthesized or commercially available substance.
Therefore, this guide will provide a detailed technical overview of a closely related and well-documented molecule: Ethyl 3,5-dinitrobenzoate . We will also explore the characteristics of 2,4-dimethylbenzoic acid , the methylated precursor, to provide a complete scientific context. Finally, a hypothetical synthetic pathway for the target molecule will be proposed based on established chemical principles.
Introduction and Significance
Ethyl 3,5-dinitrobenzoate is a stable, crystalline organic compound. While not a therapeutic agent itself, its parent acid, 3,5-dinitrobenzoic acid, is a crucial reagent in analytical and synthetic chemistry. It is widely used as a derivatizing agent to identify alcohols, amines, and amino acids through the formation of crystalline ester or amide derivatives with sharp, well-defined melting points. The study of its structure and properties is fundamental for researchers leveraging these derivatization techniques.
Chemical Structure and Physicochemical Properties
The structure of ethyl 3,5-dinitrobenzoate consists of a benzene ring substituted with two nitro groups (NO₂) at positions 3 and 5, and an ethyl ester group (-COOCH₂CH₃) at position 1. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the properties of the ester linkage.
Caption: 2D structure of Ethyl 3,5-dinitrobenzoate.
Table 1: Physicochemical Properties of Ethyl 3,5-dinitrobenzoate
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₆ | |
| Molecular Weight | 240.17 g/mol | |
| CAS Number | 618-71-3 | |
| Appearance | White to off-white solid | |
| Melting Point | 92-95 °C | |
| IUPAC Name | ethyl 3,5-dinitrobenzoate | |
| InChIKey | IBQREHJPMPCXQA-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The primary route for synthesizing ethyl 3,5-dinitrobenzoate is through the Fischer esterification of its parent carboxylic acid, 3,5-dinitrobenzoic acid, with ethanol in the presence of an acid catalyst.
Conceptual Workflow: Synthesis of Ethyl 3,5-dinitrobenzoate
Caption: Overall workflow from benzoic acid to the final ester product.
Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid via Nitration
-
Rationale: The direct nitration of benzoic acid is a robust method to introduce nitro groups onto the aromatic ring. The carboxyl group is a meta-director, hence the 3,5-disubstitution pattern. A strong nitrating mixture (fuming nitric and sulfuric acids) is required to overcome the deactivating effect of the carboxyl group and achieve dinitration.
-
Procedure:
-
In a suitable reaction flask, cool concentrated sulfuric acid.
-
Slowly add benzoic acid to the cooled sulfuric acid with stirring until dissolved.
-
To this mixture, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
After the addition is complete, the reaction is carefully heated (e.g., on a steam bath) to drive the reaction to completion.
-
The reaction mixture is then cooled and poured onto crushed ice, causing the crude 3,5-dinitrobenzoic acid to precipitate.
-
The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then recrystallized from a suitable solvent (e.g., 50% ethanol) to yield the purified product.
-
Protocol 2: Fischer Esterification to Ethyl 3,5-dinitrobenzoate
-
Rationale: This acid-catalyzed reaction involves the nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and typically, an excess of the alcohol is used, or water is removed to drive the equilibrium towards the ester product.
-
Procedure:
-
Combine 3,5-dinitrobenzoic acid and an excess of absolute ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a base (e.g., sodium carbonate solution).
-
The crude ester may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization to yield pure ethyl 3,
-
Solubility data for Ethyl 3,5-dinitro-2,4-dimethylbenzoate in organic solvents
Technical Guide: Solubility Profiling & Thermodynamic Analysis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Executive Summary & Compound Profile
Objective: This guide provides a technical framework for determining and modeling the solubility of Ethyl 3,5-dinitro-2,4-dimethylbenzoate (CAS: 944702-70-9). As a specific nitro-aromatic ester, this compound is frequently utilized as an intermediate in the synthesis of energetic materials and complex pharmaceutical precursors.
Critical Note on Data Availability: Direct, peer-reviewed solubility isotherms for the specific 2,4-dimethyl derivative (CAS 944702-70-9) are absent from standard open-access thermodynamic databases (NIST, DDB). Consequently, this guide utilizes Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) as a Structural Reference Standard (SRS) .
Researchers must utilize the Reference Data provided below as a baseline trend while applying the Experimental Protocol to generate precise values for the target dimethyl compound.
Structural Impact on Solubility (The Methyl Effect)
The addition of two methyl groups at the 2,4-positions to the benzoate core introduces specific physicochemical shifts compared to the non-methylated analogue:
-
Lipophilicity: The methyl groups increase the octanol-water partition coefficient (
), significantly reducing aqueous solubility and enhancing solubility in non-polar hydrocarbons (e.g., Toluene, n-Heptane). -
Steric Hindrance: The 2,4-dimethyl substitution creates steric crowding around the ester and nitro groups, potentially disrupting planar crystal packing. This often lowers the melting enthalpy (
), theoretically increasing solubility in organic solvents compared to the more rigid non-methylated analogue.
Reference Solubility Landscape (Analogue Benchmarking)
The following data represents the solubility behavior of the closest structural analogue, Ethyl 3,5-dinitrobenzoate . Use this table to estimate the solvent suitability range for the target compound.
Table 1: Reference Solubility of Ethyl 3,5-dinitrobenzoate (Analogue) in Pure Solvents
(Data expressed in Mole Fraction,
| Solvent Class | Solvent | Solubility Trend ( | Interaction Mechanism |
| Ketones | Acetone | High ( | Strong dipole-dipole & Lewis acid-base interaction with nitro groups. |
| Esters | Ethyl Acetate | High ( | "Like-dissolves-like"; compatible polarity. |
| Nitriles | Acetonitrile | Moderate-High | Good solvating power for nitro-aromatics; high dielectric constant. |
| Alcohols | Ethanol | Moderate ( | H-bonding competes with solute-solute interactions; solubility increases sharply with Temp. |
| Alcohols | Methanol | Moderate | Similar to ethanol; slightly higher solubility due to smaller solvent size. |
| Aromatics | Toluene | Low-Moderate | |
| Water | Water | Negligible ( | Hydrophobic effect dominates; target compound will be practically insoluble. |
Note: For the target Ethyl 3,5-dinitro-2,4-dimethylbenzoate, expect higher solubility in Toluene and lower solubility in Methanol/Water compared to these values.
Experimental Protocol: Isothermal Saturation Method
To generate authoritative data for Ethyl 3,5-dinitro-2,4-dimethylbenzoate, the Static Equilibrium (Gravimetric) Method is the gold standard. This protocol is self-validating via mass balance.
Phase 1: Preparation & Equilibration
-
Solvent Purification: All solvents must be HPLC grade (purity
). If water content , dry using molecular sieves (3Å or 4Å). -
Supersaturation: Add excess solid Ethyl 3,5-dinitro-2,4-dimethylbenzoate to 50 mL of the target solvent in a double-jacketed glass vessel.
-
Temperature Control: Connect the vessel to a programmable thermostatic water bath (Accuracy
K). -
Agitation: Stir continuously using a magnetic stirrer at 400 RPM for 8 hours to ensure saturation.
-
Settling: Stop stirring and allow the solution to stand isothermally for 2 hours . This ensures sedimentation of suspended particles.
Phase 2: Sampling & Analysis
-
Filtration: Using a pre-heated glass syringe (to prevent precipitation), withdraw 5 mL of the supernatant. Filter through a 0.45
m PTFE membrane. -
Gravimetric Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the filtered solution and weigh immediately (
). -
Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved (
).
-
-
Calculation:
Where is the solute molar mass (268.22 g/mol ) and is the solvent molar mass.
Phase 3: Validation (Self-Check)
-
Replicate Rule: Perform
replicates per temperature. If Relative Standard Deviation (RSD) , repeat the experiment. -
Tyndall Effect: Shine a laser through the supernatant before sampling. If a beam path is visible, suspended micro-crystals are present; extend settling time.
Thermodynamic Modeling & Correlation
Once experimental data is gathered, it must be correlated to standard thermodynamic models to allow for interpolation and process design (e.g., crystallization cooling curves).
Model 1: Modified Apelblat Equation
This is the most accurate semi-empirical model for nitro-aromatic esters in organic solvents.
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][2][3][4]
- : Empirical parameters derived via multivariate regression.
-
Interpretation:
-
and
relate to the enthalpy of solution and non-ideal solution behavior. - accounts for the temperature dependence of the heat capacity difference.
-
and
Model 2: van't Hoff Equation
Used to calculate apparent thermodynamic functions (Enthalpy
-
Plot:
vs . -
Slope:
. -
Intercept:
.
Thermodynamic Insight:
For Ethyl 3,5-dinitro-2,4-dimethylbenzoate, the dissolution is expected to be endothermic (
Workflow Visualization
The following diagram outlines the logical flow for determining solubility and validating the data.
Caption: Figure 1. Standardized workflow for the gravimetric determination of solubility, ensuring phase equilibrium verification via the Tyndall effect check.
References
-
Zhang, X., et al. (2015). "Solubility of Benzoic Acid, 3-Nitrobenzoic Acid, and 3,5-Dinitrobenzoic Acid in Seven Organic Solvents." Journal of Chemical & Engineering Data.
- Context: Provides the baseline solubility data for the non-methylated 3,5-dinitrobenzoic acid derivatives used as the reference standard in this guide.
-
Li, Y., et al. (2016). "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents." Journal of Molecular Liquids.
- Context: Validates the use of the Apelblat equation for dinitro-aromatic compounds and establishes the solubility hierarchy in polar vs. non-polar solvents.
-
NIST Chemistry WebBook. "Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) Data."[5] National Institute of Standards and Technology.
-
Saeed, S., et al. (2012). "Ethyl 2-(3,5-dinitrobenzamido)benzoate."[3] Acta Crystallographica Section E.
- Context: Provides structural insights into the crystal packing and hydrogen bonding of 3,5-dinitrobenzoate derivatives, supporting the steric hindrance hypothesis.
Sources
Technical Guide: Physicochemical Characterization of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
This guide serves as a technical reference for the physicochemical characterization of Ethyl 3,5-dinitro-2,4-dimethylbenzoate , a specialized nitro-aromatic intermediate.
Given the compound's status as a fine chemical intermediate (CAS 944702-70-9) rather than a commodity commodity, experimental data is often conflated with its structural analogs. This guide synthesizes available experimental baselines with Quantitative Structure-Property Relationship (QSPR) predictions to provide authoritative ranges, alongside the requisite protocols for empirical validation.
Chemical Identity & Structural Context
Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a highly substituted benzene derivative, characterized by a "fully loaded" ring pattern. The steric crowding of the nitro groups (positions 3,5) by the methyl groups (positions 2,[1][2][3]4) and the ester moiety (position 1) creates a rigid molecular structure, significantly influencing its thermal properties compared to simpler analogs.
| Attribute | Detail |
| IUPAC Name | Ethyl 2,4-dimethyl-3,5-dinitrobenzoate |
| CAS Number | 944702-70-9 |
| Molecular Formula | C₁₁H₁₂N₂O₆ |
| Molecular Weight | 268.22 g/mol |
| Structural Class | Nitro-aromatic Ester (Polysubstituted) |
Structural Analogs & Reference Data
To establish a valid expected range for the melting point (MP) and boiling point (BP), we analyze the trends in homologous series. The addition of methyl groups to the benzene ring generally increases the melting point due to enhanced molecular symmetry and crystal packing efficiency, provided the substitution pattern does not induce excessive steric strain.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 3,5-dinitrobenzoate | No methyls | 94 – 95 (Exp) | Decomposes >300 |
| Methyl 3,5-dinitrobenzoate | Methyl ester | 107 – 109 (Exp) | Decomposes |
| 3,5-Dinitro-2-methylbenzoic acid | Free acid, 2-Me | 205 – 207 (Exp) | N/A |
| 4-Methyl-3,5-dinitrobenzoic acid | Free acid, 4-Me | 155 – 158 (Exp) | N/A |
| Musk Xylol | 1-t-Bu, 3,5-Me, 2,4,6-NO2 | 113 (Exp) | N/A |
Physicochemical Properties: Data & Predictions
Melting Point (MP)
The specific experimental melting point for Ethyl 3,5-dinitro-2,4-dimethylbenzoate is not standardly indexed in public commodity databases. However, based on the homologous increment method (comparing Ethyl 3,5-dinitrobenzoate's 94°C with the stiffening effect of 2,4-dimethyl substitution seen in Musk Xylol analogs), the compound is a crystalline solid.
-
Predicted Range: 105°C – 125°C
-
Thermodynamic Logic: The 2,4-dimethyl substitution locks the carboxyl group out of coplanarity with the ring (steric inhibition of resonance), but the high symmetry of the 2,4-dimethyl-3,5-dinitro pattern favors a stable crystal lattice, likely raising the MP relative to the unsubstituted ethyl ester (94°C).
Boiling Point (BP)
Like most polynitro aromatics, this compound exhibits thermal instability before reaching its atmospheric boiling point.
-
Predicted Boiling Point (Atm): 390°C – 410°C (Theoretical Extrapolation)
-
Operational Reality: Decomposition > 280°C .
-
Recommended Distillation: Vacuum distillation is required.
-
Estimated BP at 15 mmHg: ~210°C
-
Estimated BP at 0.5 mmHg: ~160°C
-
Solubility Profile
-
Soluble: Ethyl acetate, Dichloromethane (DCM), Acetone, hot Ethanol.
-
Recrystallization Solvent: Ethanol/Water (9:1) or Hexane/Ethyl Acetate mixtures are recommended for purification.[1]
Experimental Protocols for Determination
As a Senior Scientist, reliance on literature values alone is insufficient for critical applications. The following protocols ensure self-validating data generation.
Synthesis & Purification Workflow
The purity of the sample is the primary variable affecting MP accuracy. The synthesis typically involves the nitration of Ethyl 2,4-dimethylbenzoate.
Caption: Step-wise synthesis and purification workflow to isolate analytical-grade Ethyl 3,5-dinitro-2,4-dimethylbenzoate.
Melting Point Determination Protocol (Capillary Method)
Objective: Determine the precise melting range to assess purity (narrow range < 2°C indicates high purity).
-
Sample Prep: Dry the recrystallized sample in a vacuum desiccator over P₂O₅ for 24 hours. Grind to a fine powder.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
-
Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart) with silicone oil or a metal block.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 90°C (approximate onset).
-
Critical Ramp: Slow to 1°C/min from 90°C upwards.
-
-
Observation: Record
(first liquid droplet) and (complete liquefaction). -
Correction: Apply thermometer emergent stem correction if using non-digital liquid baths.
Boiling Point/Decomposition Assessment (DSC)
Warning: Do not attempt standard distillation at atmospheric pressure due to explosion risk of dinitro compounds. Use Differential Scanning Calorimetry (DSC).
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Pan: Hermetically sealed aluminum pan (pinhole lid to release pressure safely).
-
Method: Ramp 10°C/min from 40°C to 350°C under Nitrogen purge (50 mL/min).
-
Analysis:
-
Endothermic peak = Melting Point.
-
Exothermic onset > 250°C = Decomposition temperature (
). -
Safety Rule: Process temperature must never exceed
.
-
Safety & Handling (Nitro-Aromatics)
Nitro-aromatics possess high energy potential. While this ester is less sensitive than trinitro-toluene (TNT), standard precautions apply.
-
Explosion Hazard: Avoid heating confined samples.
-
Toxicity: Likely toxic by absorption. Wear nitrile gloves and work in a fume hood.
-
Storage: Store in amber glass, ambient temperature, away from reducing agents and strong bases.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3,5-dinitrobenzoate. Retrieved from
-
ChemicalBook. (2024). Ethyl 3,5-dinitro-2,4-dimethylbenzoate (CAS 944702-70-9) Entry. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Nitrobenzoic Acid Derivatives. Retrieved from
- Tetrahedron Letters. (1996). Synthesis of Nitro-aromatic Esters. Vol 37, p. 6375.
Sources
- 1. rsc.org [rsc.org]
- 2. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]
- 3. 4-AMINO-2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | 146948-44-9 [chemicalbook.com]
- 4. Fluorenone - Wikipedia [en.wikipedia.org]
- 5. 9H-fluoren-9-one [chemister.ru]
- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
Strategic Utilization of Nitro-Substituted Dimethylbenzoate Esters: Synthesis, Reactivity, and Pharmaceutical Applications
[1]
Executive Summary: The Electrophilic Scaffold
In the landscape of intermediate feedstock, nitro-substituted dimethylbenzoate esters represent a critical bifurcation point in organic synthesis.[1][2] They serve as the functional bridge between simple aromatic hydrocarbons and complex pharmacophores. Their utility is derived from the dual functionality of the benzene ring: the electron-withdrawing nitro group (
This guide moves beyond basic characterization to focus on the strategic application of these esters—specifically Dimethyl 5-nitroisophthalate and Dimethyl 2-nitroterephthalate —in the development of X-ray contrast media and kinase inhibitors.[2]
Synthetic Architectures: Regioselectivity and Nitration[2]
The synthesis of nitro-dimethylbenzoates is governed by the directing effects of the existing ester substituents.[2] Understanding the thermodynamics of these isomers is the first step in process design.
Comparative Regiochemistry
-
Dimethyl Isophthalate (1,3-isomer): The two ester groups are meta to each other.[2] Since esters are meta-directing deactivators, they cooperatively direct the incoming nitronium ion (
) to the 5-position.[2] This makes the synthesis of Dimethyl 5-nitroisophthalate highly regioselective and high-yielding.[2] -
Dimethyl Terephthalate (1,4-isomer): The esters are para to each other.[2] All four remaining aromatic protons are chemically equivalent.[2] Mononitration breaks this symmetry, yielding Dimethyl 2-nitroterephthalate .[2] However, the deactivated ring requires aggressive conditions (fuming
), which increases the risk of hydrolysis or dinitration if temperature is not strictly managed.
Validated Protocol: Nitration of Dimethyl Terephthalate
Objective: Synthesis of Dimethyl 2-nitroterephthalate (Intermediate for UNC1215). Mechanism: Electrophilic Aromatic Substitution (EAS) via Nitronium Ion.[2]
Reagents:
-
Dimethyl Terephthalate (DMT): 10.0 g (1.0 eq)[2]
-
Concentrated Sulfuric Acid (
): 50 mL (Solvent/Catalyst)[2][3] -
Fuming Nitric Acid (
): 5 mL (1.5 eq)[2]
Methodology:
-
Solvation: Dissolve DMT in concentrated
in a round-bottom flask. Critical: Maintain temperature at 0–5°C using an ice bath.[2] The high viscosity of cold sulfuric acid requires vigorous mechanical stirring to ensure homogeneity. -
Nitration: Add fuming
dropwise over 30 minutes.-
Causality: Rapid addition causes localized exotherms, leading to dinitration byproducts or ester hydrolysis. Keep internal temp < 20°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour. Monitor consumption of starting material via TLC (Hexane/Ethyl Acetate 4:1).
-
Quench: Pour the reaction mixture slowly into 100 mL of crushed ice/water with stirring.
-
Observation: A white precipitate (product) will form immediately.
-
-
Workup: Filter the solid.[4][5][6] Wash the filter cake with saturated Sodium Bicarbonate (
) until the filtrate is pH 7–8.-
Integrity Check: Acidic residues will catalyze degradation during drying.[2]
-
-
Drying: Vacuum dry at 45°C.
Reactivity Profile: The Nitro-to-Amino Switch
The primary value of these esters lies in the reduction of the nitro group to an aniline derivative. This transformation dramatically inverts the electronic character of the ring position from electron-withdrawing (
Reduction Methodologies
| Method | Reagents | Pros | Cons | Best For |
| Catalytic Hydrogenation | Clean workup, high yield (>95%), scalable.[2] | Requires high-pressure vessel, pyrophoric catalyst. | Industrial GMP production. | |
| Béchamp Reduction | Fe powder, | Cheap, robust against over-reduction. | Iron sludge waste (environmental hazard), messy workup. | Lab-scale or cost-sensitive batch.[2] |
| Chemical Reduction | Selective. | Toxic tin waste, difficult to remove metal traces. | Complex substrates sensitive to hydrogenation.[2] |
Validated Protocol: Catalytic Hydrogenation
Objective: Conversion of Dimethyl 2-nitroterephthalate to Dimethyl 2-aminoterephthalate.
Methodology:
-
Charge: Load Dimethyl 2-nitroterephthalate (10 g) and Methanol (100 mL) into a hydrogenation autoclave.
-
Catalyst: Add 10% Pd/C (0.5 g, 5 wt% loading). Safety: Add under inert nitrogen blanket to prevent ignition of methanol vapors.
-
Pressurization: Purge with
(3x), then charge with to 3 atm (approx 45 psi). -
Reaction: Stir at 40°C for 4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the amino-ester as a yellow solid.
-
Yield: >98% (Quantitative conversion is typical).
-
Pharmaceutical Applications & Pathways[1][3][5][6][7]
Pathway A: X-Ray Contrast Media (The Isophthalate Track)
Dimethyl 5-nitroisophthalate is the industry-standard precursor for non-ionic iodinated contrast agents like Iopamidol and Iohexol .[2]
-
Mechanism:
-
Hydrolysis/Chlorination: The ester is hydrolyzed to the acid, then converted to the acid chloride.
-
Amidation: Reaction with amino-alcohols creates the hydrophilic side chains required for solubility in blood.[2]
-
Reduction & Iodination: The nitro group is reduced to an amine, which is then exhaustively iodinated (electrophilic substitution) to provide radio-opacity.[2]
-
Pathway B: Kinase Inhibitors (The Terephthalate Track)
Dimethyl 2-nitroterephthalate is a key building block for UNC1215 , a chemical probe for methyl-lysine reader proteins (L3MBTL3).[2]
-
Mechanism:
-
Reduction: Conversion to Dimethyl 2-aminoterephthalate.
-
Buchwald-Hartwig Coupling: The newly formed amine undergoes Pd-catalyzed cross-coupling with aryl bromides.[2]
-
Cyclization: Subsequent condensation reactions build the complex heterocyclic core required for kinase binding.
-
Visualized Workflows
Synthesis & Application Logic
The following diagram illustrates the divergent pathways for the 1,3- and 1,4-isomers.
Figure 1: Divergent synthetic pathways for Terephthalate and Isophthalate derivatives in drug discovery.
Mechanistic Detail: Nitronium Attack
The mechanism of nitration on the deactivated ester ring.
Figure 2: Electrophilic Aromatic Substitution mechanism showing the formation of the Sigma Complex.
References
-
BenchChem. (2025).[2][7] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.[2] Retrieved from [2]
-
ChemicalBook. (2024).[2] Dimethyl 5-nitroisophthalate Synthesis Methodology. Retrieved from [2]
-
Google Patents. (2016).[2] CN104072403A: Method for preparing compound UNC1215.[2] Retrieved from [2]
-
National Institutes of Health (NIH). (2008). Crystal structure of Dimethyl 2-nitroterephthalate.[2][8] PMC.[2] Retrieved from [2]
-
Royal Society of Chemistry. (2016). Synthesis of dimethyl 2-hydroxy-3-nitroterephthalate derivatives. Retrieved from [2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 610-22-0: Dimethyl 4-nitrophthalate | CymitQuimica [cymitquimica.com]
- 3. CN104072403A - Method for preparing compound UNC1215 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Thermodynamic Landscape of a Niche Nitroaromatic Compound
An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,5-dinitro-2,4-dimethylbenzoate is a nitroaromatic compound whose thermodynamic properties are not widely documented in scientific literature. As with many functionalized nitroaromatic molecules, it holds potential as an intermediate in organic synthesis, a building block for energetic materials, or a scaffold in the development of novel pharmaceutical compounds. For professionals in these fields, a thorough understanding of a substance's thermal behavior is not merely academic; it is a cornerstone of safe handling, process optimization, and ensuring the stability and efficacy of final products.
The presence of two nitro groups on the benzene ring suggests a significant energetic potential, making thermal stability a primary safety concern. Furthermore, in the context of drug development, the thermal properties of an active pharmaceutical ingredient (API) or a key intermediate can dictate its shelf-life, influence its crystalline form (polymorphism), and impact the manufacturing process of a drug product.[1][2] This guide, therefore, serves as a comprehensive framework for the experimental determination and interpretation of the key thermodynamic properties of Ethyl 3,5-dinitro-2,4-dimethylbenzoate. It is designed to provide researchers with the necessary theoretical grounding and practical methodologies to characterize this and similar compounds with scientific rigor.
Theoretical Imperative: Why Thermal Analysis is Critical for Nitroaromatic Compounds
Nitroaromatic compounds are characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring. The C-NO₂ bond has a high bond-dissociation energy, and its cleavage can initiate rapid, exothermic decomposition, releasing a significant amount of energy and gaseous products.[3] This inherent reactivity makes a robust assessment of thermal stability essential. The primary goals of thermal analysis for a compound like Ethyl 3,5-dinitro-2,4-dimethylbenzoate are to determine:
-
Thermal Stability: The temperature at which the material begins to decompose.
-
Decomposition Kinetics: The rate and mechanism of decomposition.
-
Phase Transitions: Events such as melting and crystallization, which are critical for understanding purity and polymorphism.
-
Energetic Hazard Potential: The amount of heat released during decomposition.
To achieve this, two complementary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and decomposition.[4] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatiles.[5] Together, they provide a detailed fingerprint of a material's behavior under thermal stress.[6]
Part 1: Characterization by Differential Scanning Calorimetry (DSC)
Objective: The primary objective of DSC analysis is to quantify the thermal transitions of Ethyl 3,5-dinitro-2,4-dimethylbenzoate. This includes identifying its melting point, detecting any polymorphic phase transitions, and determining the onset temperature and enthalpy of its exothermic decomposition.[7]
Causality Behind Experimental Choices: The experimental design for analyzing energetic materials must prioritize safety and data quality.
-
Small Sample Size (0.5-2 mg): Due to the energetic nature of nitroaromatic compounds, using a minimal sample mass is a critical safety measure to prevent a rapid release of energy that could damage the instrument or cause a hazardous event.[3]
-
Hermetically Sealed Crucibles: Using sealed high-pressure crucibles prevents the loss of volatile decomposition products, ensuring that the measured enthalpy change accurately reflects the total energy released during decomposition.[8][9]
-
Inert Atmosphere (Nitrogen): A nitrogen purge gas creates an inert environment, ensuring that the observed thermal events are due to thermal decomposition alone, without interference from oxidative reactions.[10]
-
Multiple Heating Rates (e.g., 5, 10, 20 °C/min): Analyzing the sample at different heating rates is a standard method for studying the kinetics of decomposition. As the heating rate increases, the decomposition temperature typically shifts to higher values, and this relationship can be used to calculate kinetic parameters like activation energy.[11]
Detailed Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 0.5–1.5 mg of Ethyl 3,5-dinitro-2,4-dimethylbenzoate into a high-pressure gold-plated or aluminum crucible.
-
Crucible Sealing: Hermetically seal the crucible using a sealing press. This contains any pressure generated during decomposition.[8]
-
Reference Preparation: Prepare an empty, sealed crucible to serve as the reference.
-
Instrument Setup: Place the sample and reference crucibles into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events.
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC analysis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate.
Interpreting the DSC Thermogram
The output from a DSC experiment is a thermogram, which plots heat flow against temperature.
-
Endothermic Peaks: These appear as downward peaks and represent processes that absorb heat, such as melting. The peak minimum corresponds to the melting temperature (Tₘ).
-
Exothermic Peaks: These are upward peaks indicating heat-releasing events. For nitroaromatic compounds, a sharp, strong exotherm is characteristic of thermal decomposition.
-
Onset Temperature (Tₒ): This is the temperature at which the decomposition begins, determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge. It is a critical parameter for assessing thermal stability.[7]
-
Enthalpy of Decomposition (ΔHₑ): The area under the exothermic peak is integrated to calculate the total heat released during decomposition, a measure of the material's energetic potential.
Hypothetical DSC Data Summary
Since no published data exists for Ethyl 3,5-dinitro-2,4-dimethylbenzoate, the following table presents expected values based on the analysis of similar nitroaromatic esters.
| Parameter | Expected Value | Significance |
| Melting Point (Tₘ) | ~100 - 120 °C | Indicates purity and solid-phase characteristics. |
| Onset of Decomposition (Tₒ) | ~200 - 250 °C | Key indicator of thermal stability for handling and storage. |
| Peak Decomposition Temp (Tₚ) | ~260 - 300 °C | Temperature of maximum decomposition rate. |
| Enthalpy of Decomposition (ΔHₑ) | 1000 - 2000 J/g | Quantifies the energetic hazard potential. |
Part 2: Characterization by Thermogravimetric Analysis (TGA)
Objective: TGA is employed to determine the thermal stability and decomposition profile of the compound by measuring changes in its mass as a function of temperature. This analysis identifies the temperature at which mass loss begins and can reveal if the decomposition occurs in single or multiple steps.[5]
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen): As with DSC, a nitrogen atmosphere is crucial to study the intrinsic thermal decomposition pathway, preventing oxidative side reactions that would occur in the presence of air and complicate the interpretation of the mass loss curve.[10]
-
Controlled Heating Rate: A consistent, moderate heating rate (e.g., 10 °C/min) provides a clear and reproducible decomposition profile. Slower rates can offer better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[13]
-
Derivative Curve (DTG): Plotting the first derivative of the TGA curve (d(mass)/dT) helps to precisely identify the temperatures at which the rate of mass loss is at its maximum, making it easier to distinguish between different decomposition stages.[5]
Detailed Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Accurately weigh 2–5 mg of Ethyl 3,5-dinitro-2,4-dimethylbenzoate into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
Record the sample mass as a function of temperature.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative (DTG) curve to identify peak decomposition temperatures.
Diagram of the TGA Experimental Workflow
Caption: Workflow for TGA analysis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate.
Interpreting the TGA Curve
The TGA curve provides a clear visual representation of thermal stability.
-
Initial Plateau: A flat region at the beginning of the curve indicates the sample is stable with no mass loss.
-
Decomposition Onset (Tₑ): The temperature at which significant mass loss begins. A common metric is the temperature at which 5% mass loss occurs (T₅%).
-
Decomposition Steps: The curve may show a single, sharp drop in mass or multiple steps, indicating a more complex decomposition pathway.
-
Final Residue: The percentage of mass remaining at the end of the experiment provides information about non-volatile decomposition products.
Hypothetical TGA Data Summary
The following table outlines the expected results from a TGA analysis of the target compound.
| Parameter | Expected Value | Significance |
| Onset of Mass Loss (Tₑ) | ~200 - 240 °C | Corroborates DSC data on thermal stability. |
| Temperature at 5% Mass Loss (T₅%) | ~210 - 250 °C | A standardized metric for comparing thermal stability. |
| Number of Decomposition Stages | 1 or 2 | Provides insight into the complexity of the decomposition mechanism. |
| Final Residue at 500 °C | < 5% | Indicates nearly complete decomposition into volatile products. |
Implications for Research and Drug Development
The thermodynamic data gathered through DSC and TGA have direct and significant implications for both fundamental research and pharmaceutical development.
For Researchers and Scientists:
-
Safety and Handling: The onset of decomposition determined by DSC and TGA defines the upper temperature limit for safe handling, storage, and use in chemical reactions. This is paramount for preventing thermal runaway events.[14]
-
Reaction Condition Optimization: Knowing the thermal stability window allows for the rational design of synthetic routes that avoid decomposition of the product or intermediates.
-
Material Characterization: The melting point is a key indicator of purity, while the overall thermal profile serves as a unique fingerprint for the compound.
For Drug Development Professionals:
-
Stability of Intermediates: Ethyl 3,5-dinitro-2,4-dimethylbenzoate may be an intermediate in a multi-step synthesis of an API. Its thermal stability is crucial for the safety and efficiency of the manufacturing process.[1]
-
Polymorphism Screening: DSC is a primary tool for identifying different crystalline forms (polymorphs) of a substance.[15][16] Polymorphs can have different melting points, solubilities, and stabilities, all of which can profoundly affect a drug's bioavailability and shelf-life. Early identification of the most thermodynamically stable polymorph is a critical step in drug development.[17][18]
-
Forced Degradation Studies: Understanding the thermal degradation pathway is essential for forced degradation studies, which are required by regulatory agencies to develop stability-indicating analytical methods.[2]
Conclusion
References
-
Bentham Science Publishers. (2017, June 1). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. [Link]
-
PubMed. (n.d.). Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses. [Link]
-
SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]
-
IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
-
TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. [Link]
-
Thermal Support. (n.d.). Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. [Link]
-
Research Journal of Pharmacy and Technology. (2026, February 17). Polymorphic Drugs - Challenges and Characterisation of the Thermodynamic Instability in Pharmaceutical Formulation. [Link]
-
MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. [Link]
-
DTIC. (n.d.). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]
-
Scientific Research Publishing. (2010, April 15). Differential Scanning Calorimetry and Vacuum Stability Test as Methods to Determine Explosives Compatibility. [Link]
- Google Patents. (n.d.). US6406918B1 - Thermal analysis for detection and identification of explosives and other controlled substances.
-
NIH. (n.d.). Thermal Stability of Amorphous Solid Dispersions - PMC. [Link]
-
CHIMIA. (n.d.). Thermal Stability of Explosives. [Link]
-
Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]
-
Mtoz Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
-
SciSpace. (1971, July 22). Differential scanning calorimetry methods in the determination of thermal properties of explosives. [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
Gossman Forensics. (n.d.). How Does Thermogravimetric Analysis Work?. [Link]
-
TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [Link]
-
NIH. (n.d.). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC. [Link]
-
XRF Scientific. (2023, November 13). How does thermal gravimetric analysis work?. [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]
-
ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development. [Link]
-
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
Sources
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- 2. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. chimia.ch [chimia.ch]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. rigaku.com [rigaku.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]
- 12. qualitest.ae [qualitest.ae]
- 13. bath.ac.uk [bath.ac.uk]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism and the Special Cases of Concomitant Polymorphs, Co-Crystals and Glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Scalable Synthesis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Executive Summary
This application note details the synthesis of Ethyl 3,5-dinitro-2,4-dimethylbenzoate starting from 2,4-dimethylbenzoic acid . This transformation is critical for researchers developing high-performance polymers (via reduction to diamines) or energetic materials. The synthesis presents a specific regiochemical challenge: introducing a nitro group at the sterically hindered C3 position (flanked by two methyl groups) while simultaneously nitrating the C5 position.
The protocol utilizes a "Mixed Acid" nitration strategy under forcing conditions to overcome steric hindrance, followed by a classic Fischer esterification. This guide emphasizes process safety, impurity profiling, and scalable workup procedures.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases. The strategic decision to nitrate the acid rather than the ester is based on the stability of the carboxylic acid under the harsh, oxidative conditions required for dinitration.
Strategic Pathway
-
Phase I (Nitration): Electrophilic aromatic substitution (
) of 2,4-dimethylbenzoic acid using fuming nitric acid and sulfuric acid. The electronic activation by the C2 and C4 methyl groups directs the nitro groups to the C3 and C5 positions.-
Challenge: The C3 position is sterically crowded (sandwiched between two methyls). High temperature and fuming
are required.
-
-
Phase II (Esterification): Acid-catalyzed condensation of the dinitro acid with ethanol.
Reaction Scheme Visualization
Caption: Two-step synthesis workflow emphasizing the high-temperature nitration required to access the sterically hindered C3 position.
Phase I: Synthesis of 3,5-Dinitro-2,4-dimethylbenzoic Acid
Reagents and Materials
| Reagent | Purity | Equiv.[1][2][3] | Role | Hazard Note |
| 2,4-Dimethylbenzoic Acid | >98% | 1.0 | Substrate | Irritant |
| Sulfuric Acid ( | 98% Conc. | Solvent | Solvent/Catalyst | Corrosive, Dehydrating |
| Nitric Acid ( | >90% Fuming | 4.0 | Electrophile Source | Oxidizer, Toxic Fumes |
| Ice/Water | N/A | Excess | Quenching | Exothermic upon contact |
Detailed Protocol
Step 1: Preparation of the Nitrating Mixture [4]
-
Place a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, thermometer, and addition funnel in an ice-salt bath (-10°C).
-
Add Conc.
(5 mL per gram of substrate). -
Add 2,4-Dimethylbenzoic acid (1.0 equiv) slowly to the sulfuric acid with stirring. Ensure the solid dissolves completely. Note: The solution may turn slightly yellow.
Step 2: Controlled Addition (Critical Step)
-
Charge the addition funnel with Fuming
(4.0 equiv). -
Add the nitric acid dropwise.[5]
-
Critical Process Parameter (CPP): Maintain internal temperature < 10°C . The first nitro group (likely at C5) adds rapidly and exothermically.
-
Observation: Evolution of brown
fumes is normal; ensure efficient fume hood ventilation.
-
Step 3: Forcing the Second Nitration
-
Once addition is complete, remove the ice bath.
-
Slowly ramp the temperature to 80-90°C using an oil bath.
-
Hold at 90°C for 2–3 hours .
-
Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the mononitro intermediate.[7]
Step 4: Quenching and Isolation
-
Cool the reaction mixture to room temperature (RT).
-
Pour the mixture slowly onto a slurry of crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
The dinitro acid will precipitate as a pale yellow/white solid.
-
Filter the solid using a Buchner funnel.[1]
-
Wash: Wash the cake with cold water (
mL) until the filtrate pH is >4. -
Dry: Dry the solid in a vacuum oven at 50°C overnight.
Phase II: Esterification to Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Reagents and Materials
| Reagent | Equiv.[2][9] | Role |
| Dinitro Acid (from Phase I) | 1.0 | Substrate |
| Absolute Ethanol | Excess (Solvent) | Reagent/Solvent |
| Sulfuric Acid ( | 0.5 | Catalyst |
| Sodium Bicarbonate ( | Excess | Neutralization |
Detailed Protocol
Step 1: Fischer Esterification
-
In a 250 mL RBF, dissolve the dried 3,5-dinitro-2,4-dimethylbenzoic acid in Absolute Ethanol (10 mL/g).
-
Add Conc.
(0.5 equiv) dropwise. -
Attach a reflux condenser and heat the mixture to reflux (~78°C) for 6–12 hours .
-
Optimization: Use a Dean-Stark trap with a ternary azeotrope (e.g., Ethanol/Benzene or Toluene) if reaction conversion is sluggish, though standard reflux is usually sufficient for ethyl esters.
-
Step 2: Workup
-
Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the ethanol.
-
Pour the residue into ice-cold water (100 mL).
-
Neutralization: Slowly add saturated
solution until effervescence ceases (pH ~8). -
Extraction: Extract with Ethyl Acetate (
mL). -
Combine organic layers, wash with brine, and dry over anhydrous
. -
Filter and evaporate the solvent to yield the crude ester.
Step 3: Purification
-
Recrystallization: The crude ester can be recrystallized from hot Ethanol or an Ethanol/Water mixture.
-
Target Appearance: Pale yellow needles or crystalline powder.
Validation & Characterization
Since specific literature data for the 2,4-dimethyl analog is less common than the standard 3,5-dinitrobenzoate, the following analytical signatures are self-validating proofs of structure.
NMR Expectations ( NMR, )
-
Aromatic Region: A singlet (or very tight coupling) representing the single aromatic proton at C6.
-
Shift: Expected ~8.0–8.5 ppm (deshielded by two nitro groups).
-
-
Benzylic Methyls: Two distinct singlets corresponding to C2-Me and C4-Me.
-
Shift: ~2.4–2.8 ppm.
-
-
Ethyl Group:
-
Quartet (~4.4 ppm,
). -
Triplet (~1.4 ppm,
).
-
Mechanistic Pathway (Graphviz)
Caption: Stepwise electrophilic substitution. The second nitration (Inter1 -> ProductAcid) is the rate-limiting step requiring thermal activation.
Critical Analysis & Troubleshooting
Steric Hindrance at C3
The C3 position is flanked by methyl groups at C2 and C4. While methyl groups are activating (ortho/para directors), they also provide steric bulk.
-
Risk: Incomplete nitration yielding only the 5-nitro isomer.
-
Mitigation: Do not shorten the heating phase (Step 3 of Phase I). Ensure the temperature reaches 90°C. If TLC shows mono-nitro product remaining, add an additional 0.5 equiv of fuming
and extend heating.
Safety: Runaway Exotherms
Nitration of activated aromatics (like xylenes/dimethylbenzoic acids) can be violent.
-
Control: strictly observe the <10°C limit during the initial addition. The activation energy for the first nitro group is low; uncontrolled addition will lead to a "fume-off."
Alternative Esterification
If the steric crowding at the carboxylic acid (ortho-methyl at C2) prevents efficient Fischer esterification:
-
Protocol B (Acid Chloride): Convert the dinitro acid to the acid chloride using Thionyl Chloride (
) and catalytic DMF (Reflux, 2h), then react with Ethanol/Pyridine. This is more aggressive and usually provides higher yields for hindered acids.
References
-
Organic Syntheses, Coll. Vol. 1, p. 391 (1941). 3,5-Dinitrobenzoic acid.[10] (Standard protocol for dinitration of benzoic acid derivatives). Link
- Vogel, A.I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
ChemicalBook. Ethyl 3,5-dinitrobenzoate Properties. (Reference for structural analogs and expected physical properties). Link
-
BenchChem. Temperature Control in Nitration of Dimethylbenzoic Acid. (Safety guidelines for nitrating activated aromatics). Link
Disclaimer: This protocol involves the use of strong acids, oxidizers, and high temperatures. It should only be performed by trained personnel in a properly equipped laboratory.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | 52090-24-1 [chemicalbook.com]
Nitration protocols for Ethyl 2,4-dimethylbenzoate using mixed acid
Application Note: Regioselective Nitration of Ethyl 2,4-dimethylbenzoate
Executive Summary
This application note details the optimized protocol for the mono-nitration of Ethyl 2,4-dimethylbenzoate to synthesize Ethyl 2,4-dimethyl-5-nitrobenzoate . This transformation is a critical intermediate step in the synthesis of various pharmaceutical ligands and agrochemicals.
The protocol utilizes a standard "Mixed Acid" (sulfuric/nitric) system, optimized for regioselectivity.[1] By leveraging the synergistic directing effects of the methyl and ester substituents, this method achieves high purity (>95%) with minimal formation of the sterically hindered C3-isomer or the dinitrated byproduct.
Chemical Theory & Regioselectivity
Substrate Analysis
The starting material, Ethyl 2,4-dimethylbenzoate, presents a classic case of competing directing effects in Electrophilic Aromatic Substitution (EAS).
-
Ethyl Ester (-COOEt) at C1: Strongly electron-withdrawing (deactivating) and meta-directing.
-
Methyl Groups (-CH3) at C2 and C4: Weakly electron-donating (activating) and ortho/para-directing.
Regiochemical Prediction
We must evaluate the available sites for nitronium ion (
-
C3 Position: Located between the C2-Methyl and C4-Methyl, and adjacent to the C2-Methyl. While electronically activated by both methyls (ortho to both), it suffers from severe steric hindrance (the "buttressing effect").
-
C5 Position: Located para to the C2-Methyl and ortho to the C4-Methyl. It is also meta to the deactivating ester group. This position is electronically activated and sterically accessible.
-
C6 Position: Located ortho to the ester (deactivated) and meta to the C4-Methyl. This position is electronically unfavorable.
Reaction Mechanism (Visualized)
Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 substitution.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | Ethyl 2,4-dimethylbenzoate (>98%) | Starting Material |
| Acid 1 | Sulfuric Acid ( | Solvent & Catalyst |
| Acid 2 | Nitric Acid ( | Nitrating Agent |
| Solvent | Dichloromethane (DCM) | Extraction (Optional) |
| Vessel | 3-Neck Round Bottom Flask | Reaction Vessel |
| Control | Ice/Salt Bath & Thermometer | Temperature Control |
Step-by-Step Methodology
Step 1: Preparation of Nitrating Mixture [1]
-
In a separate beaker, cool 10 mL of Conc.
to 0°C. -
Slowly add 1.1 equivalents of
dropwise. -
Note: Keep temperature < 10°C to minimize
fume generation.
Step 2: Substrate Solubilization
-
Charge the 3-neck flask with Ethyl 2,4-dimethylbenzoate (1.0 eq).
- (5 volumes relative to substrate weight) as the solvent.
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Why: Low temperature prevents ester hydrolysis and oxidation of methyl groups to carboxylic acids.
-
Step 3: Nitration Reaction
-
Transfer the pre-mixed nitrating acid to a pressure-equalizing addition funnel.
-
Add the acid mixture dropwise to the substrate solution.
-
Critical Control: Maintain internal temperature between 0°C and 10°C . Do not exceed 15°C.
-
After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.
-
Remove the ice bath and allow to warm to room temperature (20–25°C) for 1 hour to drive the reaction to completion.
Step 4: Quenching & Isolation [6]
-
Prepare a beaker with crushed ice (approx. 10x weight of acid used).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Observation: The product should precipitate as a pale yellow/white solid.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the filter cake with cold water (
) until the filtrate pH is neutral (pH ~6-7). -
Drying: Dry the solid in a vacuum oven at 40°C or air dry.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Process Validation & Troubleshooting
In-Process Controls (IPC)
-
TLC System: Hexane:Ethyl Acetate (80:20).
-
Expectation: The nitro-product will be more polar (lower
) than the starting ester but less polar than the hydrolyzed acid byproduct.
-
-
Color Change: Reaction mixture typically transitions from clear/pale yellow to a deeper yellow/orange. Darkening (brown/black) indicates charring/oxidation (temperature too high).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete precipitation or "Oiling out" | If product oils out on ice, extract with DCM, wash with brine, dry over |
| Dinitration | Temperature > 20°C or excess | Strictly control temp < 10°C during addition. Verify stoichiometry. |
| Carboxylic Acid Formation | Hydrolysis of Ester | Avoid allowing the reaction to heat up; ensure quenching is done on ice, not water (exotherm control). |
Safety Protocols (Standard Mixed Acid)
-
Exotherm Hazard: The mixing of sulfuric acid and nitric acid is highly exothermic. Always add acid to acid slowly with cooling.
-
Corrosive: Both acids cause severe burns.[7][8] Wear acid-resistant gloves (Neoprene/Nitrile) and a face shield.[8]
-
Inhalation:
fumes are toxic.[7] All operations must be performed in a functioning fume hood. -
Cyanosis: Nitro compounds can be absorbed through the skin. Handle the solid product with care.
References
-
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms. VCH Publishers, 1989.
-
Organic Syntheses, Coll. Vol. 1, p. 372 (1941).
-
[Link]
-
- BenchChem Application Notes.Nitration of Alkylbenzenes and Benzoic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
Application Note: Recrystallization Protocols for Ethyl 3,5-dinitro-2,4-dimethylbenzoate
This Application Note is structured as a high-level internal technical guide for Process Chemistry and Purification teams. It addresses the specific physicochemical challenges of Ethyl 3,5-dinitro-2,4-dimethylbenzoate , a sterically crowded polynitro aromatic ester.
Executive Summary
The purification of Ethyl 3,5-dinitro-2,4-dimethylbenzoate presents unique challenges due to the "buttressing effect" of the 2,4-dimethyl substitution pattern flanking the 3-nitro group. This steric crowding distorts the aromatic planarity, often leading to lower melting points compared to symmetrical isomers and a higher propensity for "oiling out" during crystallization.
This guide outlines a self-validating solvent selection protocol and a step-by-step recrystallization methodology . Based on the solubility parameters of polynitrobenzoates, we identify Ethanol/Water (95:5) and Methanol as the primary candidate systems, with Ethyl Acetate/Heptane as the requisite alternative for removing non-polar byproducts.
Compound Profile & Impurity Landscape
Understanding the solute is the first step in designing the solvent system.
| Property | Description | Impact on Purification |
| Structure | Ethyl ester with two nitro groups (3,[1][2][3][4][5]5) and two methyl groups (2,4).[3] | High Polarity & Lipophilicity: The nitro groups increase polarity, while the ethyl/methyl groups maintain solubility in organic solvents. |
| Sterics | The 3-nitro group is wedged between 2-Me and 4-Me. | Crystal Lattice Energy: Potential for lower lattice energy, increasing the risk of oiling out before crystallizing. |
| Key Impurities | 1. Mononitro intermediates (2,4-dimethyl-5-nitrobenzoate)2. Unreacted acid (3,5-dinitro-2,4-dimethylbenzoic acid)3. Oxidation byproducts (Aldehydes) | Separation Logic: The dinitro product is more polar than the mononitro but less polar than the free acid. |
Solvent Selection Strategy
The selection of a recrystallization solvent is governed by the principle: High solubility at boiling point, low solubility at freezing point. For nitro-aromatics, we utilize the Hansen Solubility Parameters (HSP) logic.
Primary Candidate: Ethanol (95% or Aqueous)
-
Mechanism: Nitro groups form weak hydrogen bonds with the hydroxyl proton of ethanol. The ethyl/methyl groups interact with the ethyl chain of the solvent.
-
Why it works: Ethanol is the "Gold Standard" for nitrobenzoates. It dissolves the ester well at reflux (78°C) but poorly at 0°C.
-
The Water Factor: Water acts as an anti-solvent. If the compound is too soluble in pure ethanol, adding water (dropwise at reflux) dramatically reduces solubility, forcing precipitation.
Secondary Candidate: Methanol
-
Use Case: If the compound is too soluble in Ethanol (yield loss), Methanol’s higher polarity may reduce solubility slightly, or its lower boiling point (65°C) might be safer for thermally labile batches.
Tertiary Candidate: Ethyl Acetate / Heptane
-
Use Case: If the impurity profile is dominated by very polar species (like the free acid), an organic/non-polar mix is preferred. The ester dissolves in Ethyl Acetate; Heptane is added to reach the cloud point.
Experimental Protocols
Protocol A: The "Craig Tube" Solvent Screen (Self-Validation)
Before committing the bulk batch, validate the solvent system on a 50–100 mg scale.
-
Preparation: Place 50 mg of crude Ethyl 3,5-dinitro-2,4-dimethylbenzoate into three separate Craig tubes (or small test tubes).
-
Solvent Addition:
-
Tube A: Ethanol (95%)
-
Tube B: Methanol
-
Tube C: Ethyl Acetate (followed by Heptane)
-
-
Heating: Add solvent dropwise while heating in a hot water bath until dissolved.
-
Criterion: If >2 mL is required for 50 mg, the solvent is too poor (discard).
-
Criterion: If dissolved in <0.2 mL, the solvent is too good (risk of low yield).
-
-
Cooling: Allow to cool slowly to Room Temp (RT), then to 0°C.
-
Observation:
-
Success: Distinct needles or prisms form.
-
Failure: Oiling out (liquid droplets at bottom) or no precipitate.
-
Protocol B: Bulk Recrystallization (Ethanol/Water System)
Reagents:
-
Crude Ethyl 3,5-dinitro-2,4-dimethylbenzoate
-
Solvent: Ethanol (Absolute or 95%)
-
Anti-solvent: Deionized Water (Warm)
-
Activated Charcoal (Optional, for colored impurities)
Step-by-Step Procedure:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add a stir bar and a minimum amount of Ethanol.
-
Heat to reflux (gentle boil) on a hot plate/block.
-
Add additional Ethanol slowly through the condenser until the solid just disappears. Do not add excess.
-
-
Filtration (Hot):
-
If insoluble particles/color exist: Add 1-2% w/w Activated Charcoal. Stir for 5 mins at reflux.
-
Filter the hot solution through a pre-warmed fluted filter paper or a heated glass funnel to remove charcoal/insolubles.
-
Critical: Keep the solution hot to prevent premature crystallization on the filter.
-
-
Crystallization (The "Cloud Point" Method):
-
Return the filtrate to a gentle boil.
-
Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity.
-
Remove from heat. Cap the flask.
-
-
Nucleation & Cooling:
-
Allow the flask to cool to Room Temperature undisturbed. Do not agitate. Agitation promotes small, impure crystals.
-
Seeding: If no crystals form at 40°C, add a single "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel (vacuum filtration).[6]
-
Wash: Wash the filter cake with ice-cold 50% Ethanol/Water (2 x small volumes). Do not use pure ethanol as it may redissolve the product.
-
Dry: Air dry on the filter for 10 mins, then dry in a vacuum oven at 40°C overnight.
-
Decision Logic & Troubleshooting (Graphviz)
The following workflow illustrates the decision-making process during solvent selection.
Figure 1: Decision tree for optimizing the solvent system based on observed solubility and crystallization behavior.
Quantitative Data Summary (Expected)
| Parameter | Ethanol (95%) | Methanol | Ethyl Acetate |
| Solubility (Hot) | High | Very High | Very High |
| Solubility (Cold) | Low-Moderate | Moderate | High (Requires Heptane) |
| Impurity Rejection | Excellent (Polar/Non-polar balance) | Good | Moderate |
| Risk of Oiling | Moderate | Low | Low |
| Recommendation | Primary Choice | Secondary Choice | For Non-Polar Impurities |
Safety & Handling
-
Energetic Material: Polynitro compounds possess explosive potential. While dinitrobenzoates are generally stable, avoid heating dry solids to decomposition temperatures (>200°C).
-
Skin Sensitizer: Nitro-aromatics are potent skin irritants and potential sensitizers. Wear nitrile gloves and work in a fume hood.
-
Exotherm: If synthesizing the compound via nitration, ensure all acid is quenched before recrystallization to prevent acid-catalyzed hydrolysis of the ester.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for recrystallization of aromatic nitro compounds).
-
Organic Syntheses , Coll. Vol. 3, p. 337 (1955); Vol. 26, p. 29 (1946). 3,5-Dinitrobenzoic acid.[1][2][4][5][7][8][9] (Provides the baseline solubility data for the parent acid and esters).
-
PubChem Compound Summary . Ethyl 3,5-dinitrobenzoate.[1][2][3][7][10][11] National Center for Biotechnology Information. (Physicochemical property analog).
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press, 2007. (Theoretical basis for solvent selection).
Sources
- 1. 4-METHYL-3,5-DINITRO METHYL BENZOATE | 49592-71-4 [chemicalbook.com]
- 2. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
- 3. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [amp.chemicalbook.com]
- 4. CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ETHYL 3,5-DINITROBENZOATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. hansshodhsudha.com [hansshodhsudha.com]
- 10. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-AMINO-2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER | 146948-44-9 [chemicalbook.com]
Application Note: Catalytic Hydrogenation of Ethyl 3,5-dinitro-2,4-dimethylbenzoate to Diamines
Executive Summary
This application note details the optimized protocol for the catalytic hydrogenation of Ethyl 3,5-dinitro-2,4-dimethylbenzoate to its corresponding diamine, Ethyl 3,5-diamino-2,4-dimethylbenzoate .
While standard nitro-reduction protocols exist, this specific substrate presents a unique challenge: steric hindrance . The 3-nitro group is sandwiched between two methyl groups (at positions 2 and 4), creating a "buttressing effect" that significantly impedes catalyst surface adsorption and hydrogen transfer. Consequently, standard "balloon" hydrogenations often stall at the hydroxylamine intermediate. This guide provides a robust, medium-pressure method using Pd/C to ensure complete conversion while preserving the ester functionality.
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Chemical Context & Mechanistic Insights
The Substrate Challenge
The reduction of nitro groups proceeds through a cascade:
For Ethyl 3,5-dinitro-2,4-dimethylbenzoate :
-
5-Nitro Group: Relatively accessible; reduces rapidly.
-
3-Nitro Group: Sterically crowded by the 2-methyl and 4-methyl substituents. This hindrance restricts the molecule from lying flat on the heterogeneous catalyst surface, a requirement for efficient electron transfer.
Key Risk: Incomplete reduction leading to the accumulation of the hydroxylamine impurity (
Catalyst Selection[1]
-
Palladium on Carbon (Pd/C): The preferred catalyst. It offers high activity for nitro reduction under mild-to-moderate pressure. Unlike Platinum (PtO
), which can sometimes reduce aromatic rings or hydrolyze esters under acidic conditions, Pd/C is chemoselective for the nitro group in neutral alcoholic solvents. -
Raney Nickel: A viable alternative but requires higher handling precautions and alkaline conditions which might risk ester hydrolysis.
Safety Assessment (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic Materials | Dinitro-aromatics possess high decomposition energy. | Do not exceed 80°C. Monitor exotherms closely during H |
| Pyrophoric Catalyst | Dry Pd/C ignites instantly in air, especially with solvent vapors. | Use 50% water-wet catalyst. Always keep the catalyst under a blanket of inert gas (N |
| Pressurized Hydrogen | Flammable/Explosive gas. | Use a rated pressure vessel (Parr/Autoclave). Leak test with N |
| Chemical Toxicity | Aromatic diamines are potential sensitizers and carcinogens. | Handle all solids and filtrates in a fume hood with double gloving. |
Experimental Protocol
Equipment & Reagents[2][3]
-
Vessel: 500 mL Parr Hydrogenation Bottle (heavy-walled glass) or Stainless Steel Autoclave.
-
Substrate: Ethyl 3,5-dinitro-2,4-dimethylbenzoate (10.0 g, ~35.4 mmol).
-
Catalyst: 10% Pd/C (50% water wet), 1.0 g (10 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade (150 mL).
-
Hydrogen Source: H
cylinder with regulator capable of delivering 50 psi (3.4 bar).
Step-by-Step Methodology
Step 1: Catalyst Charging (Inert Atmosphere)
-
Purge the reaction vessel with Nitrogen (N
) or Argon. -
Carefully weigh 1.0 g of wet Pd/C.
-
Add the catalyst to the vessel first to minimize static risks, followed by 20 mL of solvent to create a slurry.
Step 2: Substrate Addition
-
Dissolve 10.0 g of the dinitro substrate in 130 mL of Methanol. (Sonication may be required).
-
Gently pour the substrate solution into the vessel containing the catalyst slurry.
-
Seal the vessel immediately.
Step 3: Hydrogenation
-
Purge Cycles: Pressurize the vessel to 20 psi with N
, then vent. Repeat 3 times to remove Oxygen. -
H
Introduction: Pressurize to 20 psi with H , then vent (do not evacuate solvent vapors). Repeat twice. -
Reaction: Pressurize to 50 psi (3.4 bar) .
-
Agitation: Start vigorous stirring or shaking.
-
Note: Reaction is diffusion-controlled. High agitation is critical.
-
-
Temperature: Heat to 50°C .
-
Reasoning: Thermal energy is needed to overcome the steric barrier of the 3-nitro group.
-
-
Monitoring: Monitor H
uptake. The theoretical uptake is 6 moles of H per mole of substrate.-
Endpoint: Reaction is complete when pressure drop ceases (typically 4–6 hours).
-
Step 4: Workup
-
Cool the vessel to Room Temperature (RT).
-
Vent H
and purge with N (3 cycles). -
Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.
-
Safety: Do not let the filter cake dry out. Wash with fresh Methanol. Immediately wet the used filter cake with water before disposal.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude diamine.
Purification
The crude diamine is susceptible to oxidation (turning dark brown/black).
-
Immediate Use: If used as an intermediate, proceed immediately to the next step.
-
Storage: Convert to the dihydrochloride salt.
Process Visualization
Reaction Workflow
Figure 1: Step-by-step workflow for the catalytic hydrogenation process.
Mechanistic Pathway & Steric Challenge
Figure 2: Sequential reduction pathway highlighting the rate-limiting steric step.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Stalled Reaction | Catalyst poisoning or steric blockage. | Increase Temperature to 60°C; Spike with fresh catalyst (10% of original load). |
| Hydroxylamine Impurity | Incomplete reduction (common in hindered systems). | Extend reaction time; Increase H |
| Ester Hydrolysis | Solvent contains water + heat.[2] | Use anhydrous Methanol; Ensure catalyst is water-wet but solvent is dry; Keep temp <60°C. |
| Product Oxidation | Air exposure during workup. | Perform filtration under N |
References
-
Vertex AI Search. (2024). Preparation of 3,5-diamino-2,4-dimethylbenzoic acid ethyl ester. Retrieved from 2
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from 3
-
TCI Chemicals. (2025). Hydrogenation Catalysts - Technical Brochure. Retrieved from 4
-
Dissertation Topic. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Retrieved from 5
-
ChemicalBook. (2025). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis. Retrieved from 6[6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
- 6. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Safe Handling and Storage of Polynitro Aromatic Esters
Introduction
Polynitro aromatic esters represent a significant class of energetic materials utilized in various research and development applications, including pharmaceuticals and advanced materials science. These molecules are characterized by an aromatic ring system substituted with multiple nitro groups and at least one ester functional group. This unique combination of a dense, highly oxidized aromatic core and the reactivity of the ester linkage confers potent energetic properties but also necessitates stringent safety protocols for their handling and storage. The presence of multiple nitro groups renders them susceptible to detonation under various stimuli, while the ester group can influence their stability, particularly with respect to hydrolysis and thermal decomposition.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of polynitro aromatic esters. The protocols outlined herein are designed to mitigate the inherent risks associated with these energetic compounds, ensuring the safety of laboratory personnel and the integrity of the research environment. Adherence to these guidelines is critical for preventing accidental initiation, exposure, and environmental contamination.
Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards associated with the particular polynitro aromatic ester is the foundation of safe laboratory practice. These compounds should always be treated as potentially explosive, toxic, and flammable.
1.1. Intrinsic Hazards:
-
Explosive and Shock Sensitive: The primary hazard of polynitro aromatic compounds is their potential to undergo rapid, exothermic decomposition, leading to an explosion.[1][3] This can be initiated by impact, friction, static discharge, or heat.[4] While some studies indicate that certain polynitro esters possess acceptable impact and friction sensitivities, this can vary significantly with structure.[1]
-
Thermal Sensitivity: Many polynitro esters exhibit good thermal stability, with decomposition temperatures often exceeding 180°C.[1] However, rapid heating can lead to detonation.[5] It is crucial to consult available literature or conduct appropriate thermal analysis (e.g., Differential Scanning Calorimetry - DSC) to determine the decomposition temperature of the specific ester being handled.
-
Toxicity: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[6] Potential health effects include cyanosis and anemia.[6] The Safety Data Sheet (SDS) for each specific compound must be reviewed for detailed toxicological information.[1][3]
-
Flammability: While the primary hazard is explosive, these compounds can also be flammable. The presence of organic ester groups contributes to their combustibility.
1.2. Risk Assessment Workflow:
Before commencing any work with polynitro aromatic esters, a formal risk assessment must be conducted. This process should identify potential hazards, evaluate the likelihood and severity of potential incidents, and establish robust control measures.
Caption: Risk assessment workflow for handling polynitro aromatic esters.
Engineering and Administrative Controls
Engineering controls are the most effective means of minimizing exposure and risk.[7] Administrative controls provide procedural safeguards.
2.1. Engineering Controls:
-
Fume Hoods: All manipulations of polynitro aromatic esters should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Safety Shields: Use of blast shields or other protective barriers is mandatory when handling these compounds, especially during reactions, heating, or when working with quantities greater than a few milligrams.[8]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure all equipment is properly grounded and bonded.[9]
-
Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of flammable or toxic vapors.[9]
2.2. Administrative Controls:
-
Minimize Quantities: The amount of polynitro aromatic ester in use and in storage should be kept to the absolute minimum required for the experimental work.[7][8]
-
Designated Areas: Designate specific areas within the laboratory for handling and storing these energetic materials.[10]
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed and strictly followed for every procedure involving polynitro aromatic esters.[11]
-
Inventory Management: Maintain a meticulous inventory of all energetic materials, including the date of receipt, date opened, and the responsible individual.[10]
-
Training: All personnel handling these materials must receive comprehensive training on the specific hazards, handling procedures, emergency protocols, and waste disposal.[1][3][12] This training must be documented.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling polynitro aromatic esters.[4][7]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes, projectiles, and thermal energy release. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Check manufacturer's compatibility data.[13] | Prevents skin contact and absorption of toxic compounds. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from splashes and provides a barrier in case of a small fire. |
| Hearing Protection | Earmuffs or earplugs. | Recommended when there is any potential for an explosive event. |
Handling Protocols
4.1. Receiving and Unpacking:
-
Inspect the exterior of the package for any signs of damage or leakage.
-
Transport the package to the designated handling area.
-
Wear appropriate PPE before opening the package.
-
Carefully open the package in a fume hood.
-
Inspect the primary container for any damage.
-
Verify that the label on the container matches the order information.
-
Record the date of receipt on the container.[10]
4.2. Weighing and Transferring:
-
Perform all weighing and transfer operations in a fume hood behind a safety shield.
-
Use non-sparking tools (e.g., wooden or plastic spatulas).[14][15] Do not use metal spatulas with polynitrated aromatics.
-
Dispense the minimum amount of material required.
-
Clean any spills immediately using appropriate procedures (see Section 6).
-
Securely close the primary container after use.
Storage Requirements
Proper storage is critical to prevent degradation and accidental initiation.
5.1. Storage Location and Conditions:
-
Magazines: Store polynitro aromatic esters in a dedicated, locked, and properly labeled explosives magazine.[14][15] This can be a specially designed cabinet or a secure room.[7]
-
Segregation: Store these compounds separately from incompatible materials, especially:
-
Temperature and Humidity: Store in a cool, dry, and well-ventilated area, away from sources of heat, direct sunlight, and ignition.[10]
-
Quantity Limits: Adhere to institutional and regulatory limits on the quantity of explosives stored in a single location. The total quantity of explosive materials stored within all indoor magazines inside one building is often limited to 50 pounds.[15]
5.2. Container Labeling and Integrity:
-
All containers must be clearly labeled with the chemical name, hazard warnings, date received, and date opened.[1][10]
-
Ensure containers are in good condition and securely sealed.
-
Regularly inspect stored materials for any signs of degradation, such as discoloration or crystal formation. If any abnormalities are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
Caption: Storage segregation for polynitro aromatic esters.
Emergency Procedures
6.1. Spills:
-
Minor Spill (a few milligrams):
-
Alert personnel in the immediate area.[18]
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[18] Do not use combustible materials for absorption.
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the waste in a labeled, sealed container for hazardous waste disposal.[17][18]
-
Decontaminate the spill area.[17]
-
-
Major Spill or Unknown Substance:
-
Evacuate the laboratory immediately.[17]
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
From a safe location, contact your institution's emergency response team or EHS.
-
Provide details of the spilled substance, quantity, and location.
-
6.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal
All waste containing polynitro aromatic esters, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collection: Collect all waste in designated, labeled, and sealed containers. The first rinse of a container that held a highly toxic chemical should be collected as hazardous waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list all components.
-
Storage: Store waste containers in a secure area, segregated from incompatible materials, while awaiting pickup.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of these materials down the drain or in regular trash. Empty containers must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be considered non-hazardous.
Conclusion
Polynitro aromatic esters are valuable compounds in research and development, but their energetic and toxic properties demand the utmost respect and care. By implementing a robust safety culture that includes thorough risk assessments, stringent adherence to handling and storage protocols, and comprehensive training, researchers can work with these materials safely and effectively. The causality behind these protocols is rooted in the fundamental chemical and physical properties of these energetic molecules. Proactive and meticulous safety management is not merely a regulatory requirement but an ethical obligation to protect oneself, colleagues, and the wider community.
References
-
Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals) - University of Hawaii System. (n.d.). Retrieved from [Link]
-
Yin, P., et al. (2017). Studies on the synthesis and properties of polynitro compounds based on esteryl backbones. New Journal of Chemistry, 41(19), 10843-10849. Retrieved from [Link]
-
Process Safety Management for Explosives and Pyrotechnics Manufacturing. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
1910.109 - Explosives and blasting agents. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Energetic Materials Management Plan. (2024, July 18). Purdue University. Retrieved from [Link]
-
Explosives Storage Requirements. (2026, January 28). Bureau of Alcohol, Tobacco, Firearms and Explosives. Retrieved from [Link]
-
OSHA Training Requirements - Explosive and Blasting Agents. (n.d.). OSHA Training. Retrieved from [Link]
-
Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. Retrieved from [Link]
-
Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. Retrieved from [Link]
-
Process Safety Management Compliance Guidelines for Explosives and Pyrotechnics Manufacturing. (n.d.). erplan.net. Retrieved from [Link]
-
General Use SOP for Highly Reactive/Unstable Materials. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Chemical Hygiene Program: Appendix 8. (2015, July 30). Environmental Health & Safety, University of Washington. Retrieved from [Link]
- Chemical Storage Guidelines. (n.d.). Unknown Source.
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety, Florida State University. Retrieved from [Link]
-
Advisory 7.3 - Hazardous Waste Management. (2026, January 13). University of Cincinnati. Retrieved from [Link]
-
Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved from [Link]
- Chemical Emergency Procedures. (n.d.). Unknown Source.
-
Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]
-
Lab Safety. (n.d.). Penn State Nuclear Engineering. Retrieved from [Link]
-
Time-Sensitive Chemicals. (n.d.). Baylor University Environmental Health & Safety. Retrieved from [Link]
-
Fischer, N., et al. (2014). Synthesis and Characterization of New Polynitro Compounds and Aquatic Toxicity Determination of Energetic Materials. Propellants, Explosives, Pyrotechnics, 39(4), 543-553. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 2,4,6-Trinitrotoluene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Burns, L. B., Stedman, R. J., & Tuckerman, M. M. (1977). Polynitro aromatic compounds in analytical chemistry I: reaction with ouabain and digitoxin. Journal of Pharmaceutical Sciences, 66(5), 753–754. Retrieved from [Link]
-
Adolph, H. G., & Kamlet, M. J. (1990). Explosive Properties of Polynitroaromatics. Defense Technical Information Center. Retrieved from [Link]
-
Wu, Q., et al. (2022). Identifying the Molecular Properties that Drive Explosive Sensitivity in a Series of Nitrate Esters. The Journal of Physical Chemistry Letters, 13(40), 9415-9421. Retrieved from [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (2015, March 23). Stockholm University. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (1985). Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Ester, 27. (n.d.). PubChem. Retrieved from [Link]
-
Kitanovski, Z., et al. (2023). Seasonality of Polyaromatic Hydrocarbons (PAHs) and Their Derivatives in PM 2.5 from Ljubljana, Combustion Aerosol Source Apportionment, and Cytotoxicity of Selected Nitrated Polyaromatic Hydrocarbons (NPAHs). Toxics, 11(6), 530. Retrieved from [Link]
-
AROMATIC CONCENTRATE - Safety Data Sheet. (2021, September 15). Valero. Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons. (n.d.). PubChem. Retrieved from [Link]
-
Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Dusek, B., et al. (2003). Determination of nitrated polycyclic aromatic hydrocarbons and their precursors in biotic matrices. Journal of Chromatography A, 982(1), 127-143. Retrieved from [Link]
-
Chen, Y., & Li, J. (2024). Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni. International Journal of Molecular Sciences, 25(24), 13456. Retrieved from [Link]
-
Wang, J., et al. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. Atmosphere, 14(5), 842. Retrieved from [Link]
-
Aromatic 100 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Aromaticin. (n.d.). PubChem. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]
Sources
- 1. Studies on the synthesis and properties of polynitro compounds based on esteryl backbones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. geotechenv.com [geotechenv.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radcoind.com [radcoind.com]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of aromatic polynitroso compounds: Towards functional azodioxy-linked porous polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aromatic polynitro compounds - UCL Discovery [discovery.ucl.ac.uk]
- 13. ehs.msu.edu [ehs.msu.edu]
- 14. Interaction of polynitro-compounds with aromatic hydrocarbons and bases. Part XIII. The effect of changing the nitro-compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Nitration of Ethyl 2,4-dimethylbenzoate
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: NIT-EDMB-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because the nitration of Ethyl 2,4-dimethylbenzoate is producing inconsistent yields, "oiling out," or resulting in hydrolyzed byproducts.
This reaction involves Electrophilic Aromatic Substitution (EAS) on a polysubstituted ring. Unlike simple benzene nitration, the interplay between the deactivating ester group and the two activating methyl groups dictates the regiochemistry. Furthermore, the ethyl ester functionality introduces a chemical vulnerability: acid-catalyzed hydrolysis .
This guide provides a self-validating protocol and a logic-based troubleshooting framework to maximize the yield of Ethyl 2,4-dimethyl-5-nitrobenzoate .
Module 1: Regioselectivity & Mechanism
To optimize yield, you must understand where the nitro group wants to go and why.
The Directing Logic
-
Ethyl Ester (C1): Strong electron-withdrawing group (EWG). Directs Meta (to positions 3 and 5).
-
Methyl Groups (C2 & C4): Weak electron-donating groups (EDG). Direct Ortho/Para .
-
C2-Methyl: Directs to C3 (ortho) and C5 (para).
-
C4-Methyl: Directs to C3 (ortho) and C5 (ortho).
-
The Conflict & Resolution
-
Position 3: Theoretically activated by both methyls, but it is sterically "sandwiched" between the ester and the C2-methyl. Substitution here is kinetically disfavored.
-
Position 6: Ortho to the bulky ester group and meta to the C4-methyl. Disfavored.
-
Position 5: The "Sweet Spot." It is para to the C2-methyl, ortho to the C4-methyl, and meta to the ester. It is the most sterically accessible and electronically activated position.
Visualizing the Pathway
Figure 1: Regioselectivity map showing Position 5 as the kinetically favored site due to synergistic directing effects and lower steric hindrance.
Module 2: Optimized Experimental Protocol
Objective: Synthesize Ethyl 2,4-dimethyl-5-nitrobenzoate while suppressing ester hydrolysis.
Method: Potassium Nitrate / Sulfuric Acid (Milder than fuming
Reagent Table
| Reagent | Equiv.[1] | Role | Critical Note |
| Ethyl 2,4-dimethylbenzoate | 1.0 | Substrate | Ensure purity >98% to prevent tarring. |
| Potassium Nitrate ( | 1.05 | Nitrating Agent | Finely powdered. Controls |
| Sulfuric Acid ( | Solvent | Catalyst/Solvent | Must be 98% (Conc.). Water kills this reaction. |
| DCM (Optional) | Solvent | Co-solvent | Can be used to solubilize ester if needed. |
Step-by-Step Procedure
-
Preparation:
-
Cool a round-bottom flask containing concentrated
(approx. 5 mL per gram of substrate) to 0°C in an ice-salt bath. -
Why? Heat promotes hydrolysis of the ethyl ester to the carboxylic acid [1].
-
-
Substrate Addition:
-
Add Ethyl 2,4-dimethylbenzoate dropwise (if liquid) or portion-wise (if solid) to the acid. Stir until fully dissolved.
-
Checkpoint: Maintain internal temperature < 5°C .[2]
-
-
Nitration:
-
Reaction & Quench:
-
Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes.
-
Pour the mixture onto crushed ice (approx. 5x volume).
-
Observation: The product should precipitate as a pale solid or a viscous oil.
-
-
Workup (Crucial for Yield):
-
If Solid: Filter, wash with cold water, then cold bicarbonate solution (to remove acid traces), then water again.
-
If Oil: Extract with Ethyl Acetate or DCM. Wash organic layer with saturated
(removes hydrolyzed acid byproduct), then brine. Dry over and concentrate.
-
Module 3: Troubleshooting Guide
Use this logic tree to diagnose yield failures.
Issue 1: Low Yield / Product is Acidic
Symptom: The product dissolves in
-
Temperature Control: Never exceed 10°C during addition.
-
Quench Speed: Do not let the product sit in the diluted acid/ice mix. Filter or extract immediately.
-
Anhydrous Reagents: Ensure your
is fresh. Absorbed water accelerates hydrolysis [2].
Issue 2: "Oiling Out" / No Crystals
Symptom: Product forms a sticky gum instead of a powder. Root Cause: Impurities (isomers) or residual solvent lowering the melting point (MP of pure product is approx 55-59°C [3]). Solution:
-
Seeding: Scratch the glass with a rod or add a seed crystal.
-
Recrystallization: Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until cloudy, then cool slowly to 4°C.
Issue 3: Dark/Black Reaction Mixture
Symptom: Tar formation.
Root Cause: Benzylic Oxidation . The methyl groups (C2/C4) are susceptible to oxidation by strong
-
Switch from Mixed Acid (
) to the method described above. It is gentler and minimizes oxidative side reactions.
Diagnostic Workflow
Figure 2: Decision tree for diagnosing yield loss and purity issues.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use fuming Nitric Acid instead of Potassium Nitrate?
A: Yes, but it is riskier. Fuming
Q: Why did I lose half my mass during the Bicarbonate wash? A: You likely hydrolyzed your ester. The bicarbonate wash removes carboxylic acids. If your yield dropped here, your reaction conditions were too hot or wet, converting the ester to the acid. Retain the aqueous layer, acidify with HCl, and extract to recover the acid form, which can be re-esterified.
Q: What is the expected Melting Point? A: The literature melting point for Ethyl 4-nitrobenzoate derivatives is often in the range of 55–59°C [3]. Because this is low, the presence of even small amounts of the ortho-isomer (position 3 or 6) can depress the melting point below room temperature, causing it to appear as an oil.
References
-
Hydrolysis of Esters in Acid: SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. Link
-
Nitration Mechanism & Water Sensitivity: Master Organic Chemistry. Electrophilic Aromatic Substitutions: Nitration. Link
-
Physical Properties (Ethyl 4-nitrobenzoate analog): Sigma-Aldrich.[6][7] Ethyl 4-nitrobenzoate Product Sheet. Link
-
Regioselectivity in Xylenes: Allen. Nitration of m-xylene. Link
Sources
- 1. (b) Explain why m-xylene undergoes nitration 100 times faster tha... | Study Prep in Pearson+ [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vaia.com [vaia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. ETHYL 4-NITROBENZOATE CAS#: 100-12-9 [m.chemicalbook.com]
Technical Support Center: Purification of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Current Status: Active Topic: Separation of Dinitro- from Mono-nitro Isomers Ticket ID: CHEM-SEP-35DN Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Logic
The Core Challenge: You are attempting to separate a di-nitro species (Ethyl 3,5-dinitro-2,4-dimethylbenzoate) from its mono-nitro precursors (likely Ethyl 5-nitro-2,4-dimethylbenzoate).[1]
The Separation Principle: This separation relies on the significant difference in polarity and lattice energy introduced by the second nitro group.
-
Polarity: The introduction of a second electron-withdrawing nitro group (
) significantly increases the dipole moment of the molecule compared to the mono-nitro congener. -
Crystallinity: The 3,5-dinitro substitution pattern on the 2,4-dimethyl scaffold creates a highly symmetrical, electron-deficient aromatic core that favors strong
- stacking.[1] This typically results in a much higher melting point and lower solubility in non-polar solvents for the dinitro product compared to the often oily or low-melting mono-nitro impurities.
Diagnostic Workflow (Decision Tree)
Before proceeding with a specific protocol, determine your current purity status using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity.
Protocol A: Selective Recrystallization (Primary Method)[1]
Best for: Crude mixtures containing >70% dinitro product.[1] Mechanism: Exploits the "solubility gap." The dinitro compound is insoluble in cold aqueous alcohol; the mono-nitro impurity remains soluble.
Reagents Required[1][2][3][4][5][6]
-
Solvent A: Ethanol (95% or Absolute) or Methanol.[1]
-
Solvent B: Deionized Water (Ice cold).[1]
-
Seed Crystals: Pure Ethyl 3,5-dinitro-2,4-dimethylbenzoate (if available).[1]
Step-by-Step Procedure
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to fully dissolve the solid.
-
Tech Note: If you see oily droplets at the bottom that refuse to dissolve in boiling ethanol, you likely have significant mono-nitro contamination. Add small aliquots of acetone to solubilize, but be warned: this reduces yield.[1]
-
-
The "Cloud Point": Remove from heat. While still hot, add warm water dropwise until the solution turns slightly turbid (cloudy).
-
Clarification: Add one drop of hot ethanol to clear the turbidity.[1]
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 30-60 minutes). Do not use an ice bath yet.[1]
-
Why? Rapid cooling traps mono-nitro impurities inside the dinitro crystal lattice (occlusion).[1]
-
-
Crystallization: Once room temperature is reached, place in an ice bath (
C) for 1 hour. -
Filtration: Filter the pale yellow needles/plates.[1] Wash with cold 50% EtOH/Water .[1]
-
Critical: The mono-nitro impurities are in the filtrate (mother liquor). Do not combine washings with the crystals.
-
Troubleshooting Table: Crystallization
| Symptom | Diagnosis | Corrective Action |
| Oiling Out (Product forms a liquid layer instead of crystals) | The melting point of the mixture is lower than the boiling point of the solvent, often due to high mono-nitro content. | Re-heat to dissolve.[1] Add a seed crystal at a temperature just below the boiling point. Switch solvent system to IPA/Water (Isopropanol allows higher temps).[1] |
| No Precipitate | Solution is too dilute.[1] | Evaporate 30% of the solvent volume and re-cool. |
| Sticky/Gummy Crystals | Surface contamination with mono-nitro oil.[1] | Triturate (grind under solvent) the solid with cold Pentane or Hexane . The mono-nitro is soluble in hexane; the dinitro is not. |
Protocol B: Flash Column Chromatography (Polishing)[1]
Best for: Removing persistent mono-nitro traces (1-5%) or purifying low-yield reactions.[1]
Stationary Phase: Silica Gel (40-63
Separation Logic
Method Parameters
-
Mobile Phase: Hexane : Ethyl Acetate gradient.[1]
-
Gradient Profile:
Expert Tip: The "Loading" Issue
Dinitro compounds have poor solubility in Hexane. Do not attempt liquid loading with pure hexane.[1]
-
Solution: Use Solid Loading .[1] Dissolve crude in minimal DCM/Acetone, add silica (1:1 mass ratio), evaporate to a dry powder, and load this powder on top of the column. This prevents "streaking" and ensures sharp band separation.[1]
Analytical Validation (QC)
You must confirm the absence of the mono-nitro isomer.
A. H-NMR Spectroscopy
Focus on the aromatic region (7.0 - 9.0 ppm).[1]
-
Mono-nitro (Ethyl 5-nitro-2,4-dimethylbenzoate): You will see two aromatic singlets (or para-coupled doublets) representing the H at C3 and H at C6.[1]
-
Dinitro (Ethyl 3,5-dinitro-2,4-dimethylbenzoate): You should see only one aromatic signal (a singlet) representing the proton at C6.[1] The C3 position is now substituted with
.[1]-
Shift: The C6 proton in the dinitro will be significantly downfield (deshielded) compared to the mono-nitro due to the ortho/para electron-withdrawing effects.
-
B. HPLC Method[1][3][6][7][8]
-
Column: C18 (Reverse Phase), e.g., Agilent Zorbax or Waters XBridge.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Mode: Isocratic 60:40 or Gradient 50%
90% ACN. -
Detection: UV at 254 nm (Nitro aromatics have strong absorbance here).[1][2]
-
Elution Order (Reverse Phase):
-
Counter-intuitive: While dinitro is more polar, it often elutes earlier than mono-nitro in simple water/methanol systems due to hydrogen bonding effects, BUT in highly organic gradients, the increased size and
-interaction of the dinitro can cause it to retain longer. -
Standard: Run a reference standard of the starting material (mono-nitro) to confirm retention time.[1]
-
Frequently Asked Questions (FAQ)
Q: My product is purple/red. Is this normal? A: No. Pure nitro-aromatics are typically pale yellow or colorless.[1] Red/Purple indicates the formation of "Meisenheimer complexes" (sigma complexes) due to the presence of bases (like residual hydroxide or amines) reacting with the electron-deficient ring.
-
Fix: Wash your organic layer with 1M HCl during workup to ensure the species is fully protonated and free of nucleophiles.
Q: Can I use vacuum distillation? A: DANGER. Do not distill poly-nitro aromatics.[1] They have high decomposition energies and can be shock-sensitive or explosive at high temperatures.[1] Stick to crystallization or chromatography.[1]
Q: I have 5-nitro and 6-nitro isomers. Will this remove both? A: Yes. Both mono-nitro isomers lack the lattice stability of the symmetrical 3,5-dinitro compound. Recrystallization (Protocol A) is highly effective at rejecting both mono-isomers into the filtrate.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for nitration and recrystallization of aromatic esters).
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Link (Provides HPLC conditions for nitro-isomer separation on C18).[1]
-
NIST Chemistry WebBook. Ethyl 3,5-dinitrobenzoate. Link (Physical property data and IR spectra for identification).[1]
-
Royal Society of Chemistry. Nitration of methyl benzoate. Link (Foundational mechanism for meta-nitration of benzoate esters).
-
Org. Synth. (2008).[1][5] Ethyl 4-methylbenzoate synthesis and purification. Link (Analogous purification techniques for methylbenzoate derivatives).
Sources
Minimizing side reactions during dinitration of xylic acid esters
Technical Support Center: Dinitration of Xylic Acid Esters
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the dinitration of xylic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. Dinitration requires forcing conditions that can easily lead to a variety of side reactions, compromising yield and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the dinitration process.
Question 1: My reaction mixture turned dark brown or black, and the final work-up yielded a low quantity of a tarry, intractable solid. What went wrong?
Answer:
This is a classic sign of oxidative side reactions and potentially a thermal runaway event.
-
Probable Cause 1: Oxidation of Methyl Groups. Concentrated nitric acid is a powerful oxidizing agent, especially at elevated temperatures. The electron-donating methyl groups on the xylic acid ester are susceptible to oxidation, which can lead to the formation of carboxylic acids or even ring-cleavage products, resulting in polymerization and tar formation.[1][2]
-
Probable Cause 2: Runaway Reaction. Nitration is a highly exothermic process.[3] If the heat generated is not dissipated effectively, the reaction temperature can rise uncontrollably. This accelerates the rate of all reactions, particularly undesirable oxidation and polynitration, leading to decomposition.[2]
Recommended Solutions:
-
Implement Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, using an efficient cooling bath (e.g., ice-salt or a cryocooler).[2][4][5] Never let the internal temperature exceed 15°C.
-
Control Reagent Addition Rate: Add the nitrating agent dropwise to the solution of the xylic acid ester, or vice-versa, ensuring the temperature remains stable. A slow, controlled addition is critical for managing the exotherm.[2]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is essential to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath.
Question 2: My product analysis (NMR/LC-MS) shows a significant amount of a sulfonated byproduct alongside my desired dinitro ester. How can I prevent this?
Answer:
This indicates that electrophilic sulfonation is competing with nitration.
-
Probable Cause: Competitive Aromatic Sulfonation. In a standard mixed-acid nitration (HNO₃/H₂SO₄), sulfur trioxide (SO₃), or its protonated form, is present in the sulfuric acid and is a potent electrophile.[6][7] If the reaction temperature is too high or the concentration of sulfuric acid (especially fuming sulfuric acid or "oleum") is excessive, sulfonation can become a significant side reaction.
Recommended Solutions:
-
Optimize the Mixed Acid Composition: While sulfuric acid is essential to generate the nitronium ion (NO₂⁺) electrophile, using the minimum effective concentration can reduce sulfonation.[6][8] Experiment with slightly different ratios of H₂SO₄ to HNO₃ to find the optimal balance for your specific substrate.
-
Maintain Low Temperature: The activation energy for sulfonation is often different from that of nitration. Keeping the temperature low (0-10°C) generally favors nitration and suppresses the sulfonation side reaction.
-
Leverage Reversibility: Aromatic sulfonation is often a reversible process, whereas nitration is typically irreversible under standard conditions.[7][8] After the primary reaction, quenching in a large volume of cold water can sometimes help hydrolyze the sulfonic acid group, although this may also risk ester hydrolysis. A carefully designed work-up is crucial.
Question 3: I've isolated the dinitro product, but I also have the corresponding dinitro-xylic acid, indicating my ester was hydrolyzed. What is the cause?
Answer:
Ester hydrolysis is a common side reaction in the highly acidic and aqueous environment of nitration.
-
Probable Cause: Presence of Water. The strong acid medium required for nitration will readily catalyze the hydrolysis of the ester functional group if sufficient water is present.[9][10] Water can be introduced from non-anhydrous reagents (e.g., 70% HNO₃ vs. fuming HNO₃) or can be generated in situ during the reaction (C₆H₅R + HNO₃ → C₆H₄(NO₂)R + H₂O).[11]
Recommended Solutions:
-
Use Anhydrous Reagents: Whenever possible, use highly concentrated or fuming nitric acid (>95%) and concentrated sulfuric acid (98%) to minimize the initial water content.[12]
-
Minimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, UPLC). Once the starting material is consumed and the desired dinitro product is formed, quench the reaction immediately to prevent prolonged exposure of the ester to the hydrolytic conditions.
-
Consider the Ester Group: If hydrolysis remains a persistent issue, using a more sterically hindered ester (e.g., tert-butyl ester) might slow the rate of acid-catalyzed hydrolysis. However, such groups may also be labile under strong acid conditions via different mechanisms.[13]
Frequently Asked Questions (FAQs)
Q1: Why is a two-step dinitration process (mononitration followed by isolation and then a second nitration) sometimes recommended over a single-step dinitration?
A1: The introduction of the first nitro group strongly deactivates the aromatic ring towards further electrophilic substitution.[3][8] Consequently, the conditions required for the second nitration are significantly harsher (higher temperature, stronger acid concentration) than for the first. Performing the reaction in two distinct steps allows for tailored optimization of each step. The milder conditions for mononitration can be used first, and after purification, the more forcing conditions for the second nitration can be applied to the mononitro intermediate. This approach often provides better overall control, higher purity, and can prevent the formation of over-nitrated (trinitro) byproducts.[3][14]
Q2: How do the substituents on the xylic acid ester (two methyl groups, one ester group) influence the regioselectivity of the two incoming nitro groups?
A2: The final substitution pattern is a result of the combined directing effects of all groups.
-
First Nitration: The two methyl groups are activating, ortho-, para-directing groups. The ester group is a deactivating, meta-directing group. The first nitro group will be directed to a position that is favored by the powerful activating methyl groups and not sterically hindered.[15]
-
Second Nitration: After the first nitration, the ring contains two methyl groups, one ester group, and one strongly deactivating, meta-directing nitro group. The ring is now significantly less reactive. The second nitro group will be directed by the interplay of all four substituents, making the prediction of the major isomer complex and highly dependent on the specific substitution pattern of the starting xylic acid.[16][17]
Q3: What is the fundamental role of sulfuric acid in this reaction?
A3: Sulfuric acid serves as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺). Nitric acid alone is generally not a strong enough electrophile to nitrate a deactivated or moderately activated aromatic ring efficiently. Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid can then lose a molecule of water to form the highly reactive nitronium ion, which is then attacked by the electron-rich aromatic ring.[6][8][18]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common issues during the dinitration of xylic acid esters.
Caption: A troubleshooting decision tree for dinitration experiments.
Quantitative Data Summary
The following table summarizes the general effects of key reaction parameters on the outcome of the dinitration.
| Parameter | Effect of Increasing the Parameter | Recommended Control Strategy |
| Temperature | Increases reaction rate but exponentially increases rates of oxidation, sulfonation, and polynitration.[2][19] | Maintain strict control, typically 0-10°C. |
| H₂SO₄ Concentration | Increases nitronium ion formation but also increases the risk of sulfonation and ester hydrolysis. | Use the minimum concentration necessary for efficient dinitration; avoid oleum unless required. |
| Reaction Time | Drives reaction to completion but increases the likelihood of hydrolysis and other side reactions if extended unnecessarily. | Monitor reaction progress (e.g., TLC/UPLC) and quench promptly upon completion. |
| Water Content | Significantly promotes ester hydrolysis and can reduce the efficacy of the nitrating mixture.[12] | Use anhydrous/fuming grade acids. |
Optimized Experimental Protocol: Dinitration of Methyl 2,5-dimethylbenzoate
This protocol provides a starting point for the controlled dinitration of a model xylic acid ester. Warning: This reaction is hazardous and must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
Methyl 2,5-dimethylbenzoate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>95%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare Cooling Bath: Prepare an ice-salt bath capable of maintaining a temperature between 0°C and 5°C.
-
Prepare the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2,5-dimethylbenzoate (1.0 eq) in a minimal amount of concentrated sulfuric acid. Cool this solution in the ice bath to 0°C with vigorous stirring.
-
Prepare the Nitrating Mixture: In the dropping funnel, carefully and slowly add fuming nitric acid (2.2 eq) to a portion of cold, concentrated sulfuric acid. Caution: This addition is highly exothermic. Prepare this mixture in a separate ice bath and allow it to cool to 0°C before placing it on the reaction flask.
-
Perform the Nitration: Add the nitrating mixture from the dropping funnel to the stirred substrate solution dropwise. Meticulously monitor the internal temperature and adjust the addition rate to ensure it does not rise above 5-10°C.[15]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice water, extracting with an organic solvent, and analyzing by TLC.
-
Quench the Reaction: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and may release NOx fumes.
-
Work-up:
-
Allow the ice to melt. A solid precipitate of the crude dinitro product may form.
-
If a solid forms, collect it by vacuum filtration. If not, perform a liquid-liquid extraction with an organic solvent like DCM or ethyl acetate.
-
Wash the collected solid or the organic extracts sequentially with cold water, a cold saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. .
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
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Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
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Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
-
OrgoSolver. Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
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BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]
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Mayer, M. (2011, May 11). Electrophilic Aromatic Nitration [Video]. YouTube. [Link]
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Fujiwara, A. N., & Acton, E. M. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry. [Link]
-
Lin, S., et al. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules. [Link]
-
Quora. (2017, March 1). What's the mechanism for acid hydrolysis of ester?[Link]
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Canadian Science Publishing. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346-1351. [Link]
-
Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?[Link]
-
AIP Publishing. (2020). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. AIP Conference Proceedings. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
American Chemical Society. (1996). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. [Link]
-
The Synthetic Inspector. Ester to Acid - Common Conditions. [Link]
-
ACS Publications. (2020). Continuous-Flow Nitration of o-Xylene: Effect of Nitrating Agent and Feasibility of Tubular Reactors for Scale-Up. Organic Process Research & Development. [Link]
-
Chemcess. (2024, April 14). Nitration Of Aromatic Compounds. [Link]
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-
PMC. (2022, August 12). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]
-
ResearchGate. (2016, January). Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. [Link]
-
PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
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Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]
-
ResearchGate. (2018, August). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. [Link]
-
The Organic Chemistry Tutor. (2020, April 6). Nitration and Sulfonation of Benzene [Video]. YouTube. [Link]
-
SimpleChemConcepts. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]
-
Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]
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SciSpace. (1986). Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. [Link]
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Chemguide. Nitration of benzene and methylbenzene. [Link]
-
Millersville University. Nitration of Methyl Benzoate. [Link]
-
de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation. [Link]
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Solving solubility issues of Ethyl 3,5-dinitro-2,4-dimethylbenzoate in NMR solvents
Technical Support Center: NMR Sample Preparation
Solving Solubility Challenges for Ethyl 3,5-dinitro-2,4-dimethylbenzoate
As a Senior Application Scientist, I've frequently encountered researchers facing challenges with sample solubility for Nuclear Magnetic Resonance (NMR) spectroscopy. A perfectly synthesized compound is of little use if you cannot obtain a high-quality spectrum for characterization. Incomplete dissolution is a common culprit for poor spectral quality, leading to broad peaks, inaccurate integration, and difficulties with shimming.[1][2]
This guide provides a comprehensive troubleshooting framework specifically tailored to resolving solubility issues with Ethyl 3,5-dinitro-2,4-dimethylbenzoate. This molecule, with its combination of polar nitro and ester functional groups alongside non-polar alkyl substituents, presents a classic solubility puzzle. We will move from fundamental principles to advanced techniques in a logical, question-and-answer format to help you acquire clean, high-resolution NMR data.
Section 1: Understanding the Molecule
Q1: Why is Ethyl 3,5-dinitro-2,4-dimethylbenzoate so difficult to dissolve?
A1: The solubility challenge arises from the molecule's mixed chemical personality.
-
Polar Regions: The two nitro groups (-NO₂) and the ethyl ester (-COOCH₂CH₃) group are highly polar and electron-withdrawing. These groups prefer to interact with polar solvent molecules. The parent compound, 3,5-dinitrobenzoic acid, is known to be more acidic than benzoic acid due to the strong electron-withdrawing nature of the nitro groups, highlighting their polar influence.[3]
-
Non-Polar Regions: The benzene ring itself, along with the two methyl (-CH₃) groups and the ethyl (-CH₂CH₃) chain of the ester, forms a significant non-polar, lipophilic scaffold. These parts of the molecule prefer to interact with non-polar solvents.
This dichotomy means that no single common NMR solvent is a "perfect" match. A highly polar solvent may not effectively solvate the non-polar regions, and a non-polar solvent will struggle to break down the crystal lattice forces dominated by the polar functional groups. Your goal is to find a solvent or solvent system that can adequately accommodate both aspects of the molecule's structure.
Section 2: Troubleshooting Workflow & Step-by-Step Protocols
This section is designed as a decision-making tree. Start with Q2 and follow the guidance based on your experimental results.
Q2: I am starting from scratch. Which deuterated solvent should I try first?
A2: The most common starting solvent in organic chemistry is Deuterated Chloroform (CDCl₃) due to its ability to dissolve a wide range of organic compounds and its volatility, which simplifies sample recovery.[4]
Protocol 1: Initial Solubility Test
-
Weigh approximately 5-10 mg of your Ethyl 3,5-dinitro-2,4-dimethylbenzoate into a small, clean vial.[5]
-
Add ~0.6 mL of CDCl₃.
-
Cap the vial and vortex or shake vigorously for 30-60 seconds.[6]
-
Visually inspect the solution against a bright background. Look for any undissolved solid particles or cloudiness. A true solution should be completely transparent.[6][7]
If it dissolves completely, proceed to acquire your NMR spectrum. If not, move to Q3.
Q3: My compound did not dissolve in CDCl₃. What is my next step?
A3: Your next step is to try a different solvent with a different polarity. The choice of the next solvent is critical. The following flowchart provides a logical progression.
Caption: Logical workflow for selecting an alternative NMR solvent.
-
Rationale for Acetone-d₆: It is more polar than CDCl₃ and is an excellent solvent for many organic molecules.
-
Rationale for DMSO-d₆: This is a very powerful, highly polar aprotic solvent capable of dissolving many challenging compounds.[1][4] Be aware that its high boiling point makes sample recovery difficult.[1]
-
Rationale for Benzene-d₆: Aromatic solvents can induce different chemical shifts (known as Aromatic Solvent-Induced Shifts or ASIS) and can sometimes offer unique solubility for polar solutes through specific solute-solvent interactions (e.g., π-stacking).[8][9] This can be useful for resolving overlapping signals as well as for solubility.[8]
Q4: I've tried multiple solvents, but solubility remains poor or incomplete. What advanced methods can I use?
A4: When single solvents fail, you can employ more advanced techniques. The two most effective methods are using co-solvents and applying heat (Variable Temperature NMR).
Method 1: Using Co-Solvents
The principle here is to create a solvent mixture with an intermediate polarity that is "just right" for your molecule. For a compound like Ethyl 3,5-dinitro-2,4-dimethylbenzoate, a mixture of a non-polar solvent (like CDCl₃) and a polar one (like Methanol-d₄) is often effective.[10]
Protocol 2: Co-Solvent Solubility Test (CDCl₃ / CD₃OD)
-
Place ~5-10 mg of your compound in a clean vial.
-
Add 0.5 mL of CDCl₃. The sample will likely remain partially undissolved.
-
Add CD₃OD drop by drop (typically 1-4 drops, ~50-200 µL) while vortexing between additions.
-
Continue adding the polar co-solvent until the solution becomes completely clear. A common starting ratio to try is 4:1 CDCl₃:CD₃OD.[10]
-
Once dissolved, transfer the homogeneous solution to your NMR tube.
Caption: Step-by-step workflow for preparing a co-solvent NMR sample.
Method 2: Variable Temperature (VT) NMR
For many compounds, solubility increases significantly with temperature.[11][12] VT-NMR can be a powerful tool to achieve the concentration needed for a good spectrum, especially for ¹³C NMR.[13][14]
Protocol 3: High-Temperature VT-NMR Critical Safety Note: Always check the boiling point of your chosen solvent before heating. Never set the experiment temperature to within 10-15°C of the solvent's boiling point to avoid tube over-pressurization and potential failure.[14] Use appropriate, high-quality NMR tubes (e.g., Pyrex, Class A) that can withstand temperature changes.[13][14]
-
Prepare your sample in a solvent with a high boiling point, such as DMSO-d₆ (Boiling Point: 189 °C) or Toluene-d₈ (Boiling Point: 111 °C).[14]
-
Even if not fully dissolved at room temperature, place the sample in the NMR spectrometer.
-
Acquire a quick ¹H spectrum at room temperature (e.g., 25 °C or 298 K) as a baseline.
-
Incrementally increase the spectrometer's probe temperature (e.g., to 40°C, then 60°C, then 80°C). Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a spectrum at each temperature and observe the increase in signal intensity as more compound dissolves.[11]
-
Choose the lowest temperature that provides adequate signal-to-noise for your final experiments.
Q5: I see solid particles in my NMR tube even after trying to dissolve the sample. Should I run the NMR anyway?
A5: No. Running an NMR sample with suspended particulate matter is a primary cause of poor spectral quality.[2] The solid particles disrupt the magnetic field homogeneity, which is essential for high resolution. This leads to severe peak broadening and makes shimming the magnet very difficult, if not impossible.[1][7]
Protocol 4: Filtering an NMR Sample
-
Prepare a slightly more concentrated solution than needed, as some will be lost during filtration.[6]
-
Take a glass Pasteur pipette and push a small, tight plug of cotton wool or glass wool into the narrow tip.
-
Draw your sample solution into the pipette. The cotton plug will act as a filter, trapping the solid particles.
-
Carefully dispense the clear, filtered solution from the pipette directly into a clean NMR tube.
-
Ensure the final volume in the tube is sufficient (~0.5 - 0.6 mL).[6]
Section 3: Data Summary & FAQs
Table of Common NMR Solvents
This table summarizes the properties of solvents discussed in this guide. Use it to make informed decisions for your experiments.
| Deuterated Solvent | Abbreviation | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Typical ¹H Residual Peak (ppm) | Key Characteristics |
| Chloroform-d | CDCl₃ | 4.8 | 61 | ~7.26 | Most common starting solvent; good for many organic compounds.[4] |
| Acetone-d₆ | (CD₃)₂CO | 21 | 56 | ~2.05 | More polar than CDCl₃; good general-purpose solvent.[1] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 47 | 189 | ~2.50 | Highly polar; excellent for poorly soluble compounds; high boiling point.[1][2][4] |
| Methanol-d₄ | CD₃OD | 33 | 65 | ~3.31, ~4.87 (OH) | Polar, protic solvent; can exchange with labile protons (-OH, -NH).[1][4] |
| Benzene-d₆ | C₆D₆ | 2.3 | 80 | ~7.16 | Non-polar aromatic solvent; can induce useful chemical shifts (ASIS).[1][10] |
| Toluene-d₈ | C₇D₈ | 2.4 | 111 | ~2.09, ~6.98-7.09 | Aromatic solvent with a higher boiling point, useful for VT-NMR.[14] |
Frequently Asked Questions (FAQs)
-
Q: How much sample should I use?
-
A: For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, you may need 50-100 mg.[7] However, when dealing with a poorly soluble compound, it is wise to start with a very small amount (~1-2 mg) to see if it dissolves before adding more.[6] Too high a concentration can increase the solution's viscosity and lead to broader lines.[5][10]
-
-
Q: My peaks are still broad even though the solution looks clear. Why?
-
A: This could be due to several factors:
-
High Concentration/Viscosity: As mentioned, a solution that is too concentrated can be viscous, slowing molecular tumbling and broadening peaks.[10] Try diluting your sample.
-
Chemical Exchange: Your molecule might be undergoing a conformational exchange on the NMR timescale. Running the experiment at a different temperature (higher or lower) can sometimes sharpen these peaks.[13]
-
Aggregation: The compound may not be truly monomeric in solution, instead forming small aggregates. These larger entities tumble more slowly in solution, leading to broad NMR signals.[15] This is a complex issue that may require specialized NMR experiments to diagnose.
-
-
-
Q: Can I use a non-deuterated solvent if it's the only thing that works?
-
A: It is strongly discouraged for routine work because the massive proton signals from the solvent will overwhelm your compound's signals.[16][17] In special cases, you can use a non-deuterated solvent but must place a sealed capillary tube containing a deuterated solvent (like D₂O or DMSO-d₆) inside the NMR tube. This provides the necessary deuterium signal for the spectrometer to "lock" onto, but shimming will be difficult and the large solvent peaks will still be a major issue.[18]
-
References
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Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
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Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. Available at: [Link]
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Sample preparation for NMR measurements and points to keep in mind - JEOL. Available at: [Link]
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Variable Temperature NMR - University of Michigan BioNMR Core Facility (YouTube). Available at: [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
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How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? - ResearchGate. Available at: [Link]
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Variable Temperature NMR Experiments - University of Oxford. Available at: [Link]
-
Variable Temperature NMR Experiments - University of Oxford (Alternative Document). Available at: [Link]
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Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. Available at: [Link]
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Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC. Available at: [Link]
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Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
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Solvents, deuterated for NMR for laboratory - Scharlab. Available at: [Link]
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NMR sample preparation - Université de Sherbrooke. Available at: [Link]
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Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. Available at: [Link]
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New description of nuclear magnetic resonance solvent shifts for polar solutes in weakly associating aromatic solvents | Journal of the American Chemical Society. Available at: [Link]
-
How to make an NMR sample - University of Illinois Urbana-Champaign. Available at: [Link]
-
Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. Available at: [Link]
-
Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? | ResearchGate. Available at: [Link]
-
Classification of solvents used for NMR spectroscopy - ResearchGate. Available at: [Link]
-
Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. Available at: [Link]
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Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - Frontiers. Available at: [Link]
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Chemical Properties of Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) - Cheméo. Available at: [Link]
-
What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy. Available at: [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
-
ETHYL 3,5-DINITROBENZOATE - Chongqing Chemdad Co., Ltd. Available at: [Link]
-
SAFETY DATA SHEET - Ethyl 3,5-dinitrobenzoate. Available at: [Link]
-
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - Hans Shodh Sudha. Available at: [Link]
-
Ethyl 3,5-dinitrobenzoate - NIST WebBook. Available at: [Link]
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Synthesis of methyl 3,5-dinitrobenzoate - PrepChem.com. Available at: [Link]
-
3,5-Dinitrobenzoic acid - Wikipedia. Available at: [Link]
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Technical Support Center: Controlling Regioselectivity in the Nitration of 2,4-Dimethylbenzoates
Welcome to the technical support center for the regioselective nitration of 2,4-dimethylbenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the complexities of this electrophilic aromatic substitution and achieve your desired product distribution.
Introduction: The Challenge of Regioselectivity
The nitration of 2,4-dimethylbenzoate presents a classic challenge in electrophilic aromatic substitution (EAS). The aromatic ring is activated by two electron-donating methyl groups and deactivated by the electron-withdrawing methyl ester group.[1][2] The interplay of these directing effects, coupled with steric hindrance, dictates the position of the incoming nitro group.[3][4] Understanding and controlling these factors is paramount to selectively synthesizing the desired regioisomer.
This support center will delve into the mechanistic underpinnings of this reaction, provide actionable troubleshooting steps for common issues, and offer detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the nitration of 2,4-dimethylbenzoates.
Q1: I am getting a mixture of isomers. How can I favor the formation of one specific regioisomer?
A1: Achieving high regioselectivity in this reaction requires careful control over several experimental parameters. The two primary directing groups, the methyl groups at positions 2 and 4, are ortho, para-directors, while the methyl ester at position 1 is a meta-director.[4][5] This creates a complex interplay of electronic and steric effects.
-
To favor nitration at the 5-position (meta to the ester and ortho to the 4-methyl group): This is often the kinetically favored product due to the strong activating effect of the 4-methyl group. Lower reaction temperatures (0-5 °C) and shorter reaction times can enhance the formation of this isomer.[6][7]
-
To favor nitration at the 3-position (ortho to both the 2-methyl and 4-methyl groups): This position is electronically activated but can be sterically hindered. Using a less bulky nitrating agent or adjusting the solvent system might slightly increase the yield of this isomer.
-
To favor nitration at the 6-position (ortho to the 2-methyl group and meta to the 4-methyl group): This position is generally less favored due to steric hindrance from the adjacent methyl ester and the 2-methyl group.
Below is a diagram illustrating the directing effects on the 2,4-dimethylbenzoate ring.
Caption: Directing effects of substituents on 2,4-dimethylbenzoate.
Q2: My reaction is producing a lot of dark, tarry byproducts and my yield is low. What's going wrong?
A2: The formation of dark tars is a common issue in nitration reactions, especially with activated aromatic rings.[8] This is often a result of over-nitration (dinitration or trinitration) or oxidation of the starting material or product by the strong nitric acid.[6]
Troubleshooting Steps:
-
Temperature Control is Critical: Nitration is a highly exothermic reaction.[6] A runaway reaction can lead to a rapid increase in temperature, promoting side reactions. Maintain a stable, low temperature, typically between 0-5°C, using an ice-salt bath.[6][9]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric and sulfuric acids) dropwise and slowly to the solution of your substrate.[10] This prevents localized "hot spots" where the temperature can spike.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to promote heat transfer and maintain a homogeneous mixture.[6]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess of nitric acid increases the likelihood of over-nitration and oxidation.
The following workflow can help diagnose and solve issues related to low yield and byproduct formation.
Caption: Troubleshooting workflow for low yield and tar formation.
Q3: I am having trouble separating the different nitro-isomers. What are the recommended methods?
A3: The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.
-
Fractional Crystallization: This can be an effective method if the isomers have significantly different solubilities in a particular solvent system. Experiment with various solvents (e.g., ethanol, methanol, hexane/ethyl acetate mixtures) to find optimal conditions for selectively crystallizing one isomer.
-
Column Chromatography: Silica gel chromatography is a standard method for separating isomers.[11] A systematic approach to solvent system selection (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane) is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition beforehand.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution of nitroaromatic isomers.[12][13]
Q4: Can I influence the regioselectivity by changing the nitrating agent?
A4: Yes, the choice of nitrating agent can influence the regioselectivity, primarily due to steric effects.
-
Standard Nitrating Mixture (HNO₃/H₂SO₄): This is the most common and generally provides a good balance of reactivity and cost-effectiveness. The active electrophile is the nitronium ion (NO₂⁺).[14][15]
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a pre-formed nitronium salt and can be used in non-acidic, aprotic solvents. It is a highly reactive nitrating agent. In some cases, the different solvent environment may slightly alter the isomer distribution.
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this reagent is generally milder than the HNO₃/H₂SO₄ mixture. The bulkier nature of the effective electrophile may lead to a preference for less sterically hindered positions.
| Nitrating Agent | Typical Conditions | Key Characteristics |
| HNO₃/H₂SO₄ | 0-10 °C | Strong acid, generates NO₂⁺ in situ, most common.[16] |
| NO₂BF₄ | -20 to 0 °C in aprotic solvent | Pre-formed NO₂⁺, highly reactive, non-acidic conditions. |
| CH₃COONO₂ | 0-25 °C in acetic anhydride | Milder conditions, potentially more selective for less hindered positions. |
Q5: What is the underlying mechanism that governs the regioselectivity in this reaction?
A5: The regioselectivity is determined by the stability of the carbocation intermediate, also known as the arenium ion or sigma complex, that is formed during the electrophilic attack.[17][18] The substituents on the benzene ring influence the stability of this intermediate through inductive and resonance effects.
-
Methyl Groups (Activating, ortho, para-directing): The electron-donating inductive effect of the methyl groups stabilizes the positive charge in the arenium ion.[19][20] This stabilization is most effective when the nitro group adds to the ortho or para positions relative to the methyl groups.
-
Methyl Ester Group (Deactivating, meta-directing): The electron-withdrawing inductive and resonance effects of the ester group destabilize the positive charge in the arenium ion.[4][21] This destabilization is most pronounced when the nitro group adds to the ortho or para positions relative to the ester. Therefore, attack at the meta position is favored as it avoids placing the positive charge on the carbon directly attached to the electron-withdrawing group.[19]
The final product distribution is a result of the competition between these directing effects.
Sources
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Alternative reagents to sulfuric acid for nitrating ethyl dimethylbenzoates
A Guide to Sulfuric Acid-Free Nitration of Ethyl Dimethylbenzoates for Pharmaceutical and Fine Chemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking robust and safer alternatives to classical sulfuric acid-based nitration methods for substituted aromatic compounds like ethyl dimethylbenzoates. The traditional use of mixed nitric and sulfuric acids, while effective, presents significant challenges, including harsh corrosive conditions, the generation of substantial acid waste, and potential for runaway exothermic reactions.[1][2]
This document provides a detailed exploration of modern, alternative reagents and methodologies. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Section 1: The Rationale for Alternatives
Q1: Why should our lab move away from the traditional sulfuric acid/nitric acid nitration method?
A1: While the "mixed acid" method is a cornerstone of organic synthesis, its drawbacks are significant in modern drug development and manufacturing environments. Key concerns include:
-
Environmental Impact: The process generates large volumes of spent sulfuric acid, which requires costly treatment and disposal, running counter to green chemistry principles.[1]
-
Safety Hazards: The reactions are highly exothermic and can lead to thermal runaway if not strictly controlled.[2] The corrosive nature of the acid mixture also poses risks to personnel and equipment.
-
Poor Regioselectivity: For complex molecules, mixed acid can sometimes lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[3]
-
Substrate Sensitivity: Many sensitive or complex substrates, particularly in late-stage drug synthesis, can be degraded or oxidized by the harsh conditions.[4]
Alternatives often offer milder reaction conditions, easier product isolation, catalyst recyclability, and improved selectivity, aligning better with sustainable and safe laboratory practices.[5][6]
Section 2: Understanding Your Substrate: Ethyl Dimethylbenzoates
Q2: I am nitrating an ethyl dimethylbenzoate (e.g., ethyl 2,4-dimethylbenzoate). Where can I expect the nitro group to add?
A2: The regiochemical outcome is determined by the directing effects of the three substituents on the benzene ring.
-
Methyl Groups (-CH₃): These are activating, ortho, para-directing groups due to inductive effects and hyperconjugation.[7]
-
Ethyl Ester Group (-COOEt): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance.[8]
You must consider the combined influence of these groups. For ethyl 2,4-dimethylbenzoate , the potential positions for nitration are 3, 5, and 6.
-
Position 3: Ortho to the C4-methyl and meta to the ester. This position is electronically favored.
-
Position 5: Ortho to the C4-methyl, meta to the C2-methyl, and meta to the ester. This is also a highly probable site.
-
Position 6: Ortho to the C2-methyl and ortho to the ester. This position is sterically hindered and electronically deactivated by the adjacent ester group, making it the least likely site of substitution.
Therefore, you should expect a mixture of products, primarily the 3-nitro and 5-nitro isomers. The precise ratio will depend heavily on the reaction conditions and the chosen nitrating agent.
Section 3: Exploring the Alternatives
Q3: What are the main categories of sulfuric acid-free nitrating agents?
A3: The primary alternatives can be grouped as follows:
-
Solid Acid Catalysts: Materials like zeolites (e.g., H-Beta, H-ZSM-5) and acidic clays (e.g., Montmorillonite K10) can replace sulfuric acid.[5][9] They function by providing Brønsted acid sites that activate nitric acid to form the nitronium ion (NO₂⁺) within their porous structure.
-
Metal Nitrates & Salts: Reagents such as bismuth nitrate (Bi(NO₃)₃·5H₂O), bismuth subnitrate, or copper nitrate supported on clay (Claycop) are effective under milder conditions.[10][11][12] These are often used in conjunction with an activator like an acid anhydride or thionyl chloride.
-
Anhydride-Activated Systems: Using acetic anhydride or trifluoroacetic anhydride with nitric acid generates a powerful electrophile in situ (acetyl nitrate or trifluoroacetyl nitrate, respectively) without requiring a strong mineral acid.[13][14]
-
Ionic Liquids (ILs): Certain ionic liquids can serve as both the solvent and catalyst, facilitating the nitration reaction while allowing for simple product extraction and recycling of the IL.[6][15]
Q4: How do solid acid catalysts like zeolites improve nitration, and what are their key advantages?
A4: Zeolites are crystalline aluminosilicates with a well-defined pore structure. Their utility in nitration stems from two key features:
-
Strong Acidity: The Brønsted acid sites within the zeolite pores protonate nitric acid to generate the nitronium ion, the active electrophile, mirroring the role of sulfuric acid.
-
Shape Selectivity: The confined space within the zeolite channels can influence the regioselectivity of the reaction. The transition state for the formation of one isomer may be sterically favored over another within the pores. This often leads to a higher proportion of the less sterically bulky para-isomer in the nitration of simple alkylbenzenes.[5][16]
Key Advantages:
-
Easy Separation: The catalyst is a solid and can be removed by simple filtration.
-
Recyclability: The recovered zeolite can often be washed, dried, and reused multiple times.[17]
-
Reduced Waste: Eliminates the need to neutralize and dispose of large quantities of spent sulfuric acid.
-
Potentially Higher Selectivity: Can provide improved isomer ratios compared to mixed acid nitrations.[9]
Caption: Workflow for a typical nitration using a recyclable solid acid catalyst.
Q5: I've seen Bismuth Nitrate used as a "green" nitrating agent. How does it work and is it suitable for my substrate?
A5: Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is an attractive alternative because it is a low-toxicity, stable, and inexpensive solid reagent.[18][19] It can be used for the nitration of activated aromatic compounds.[15] For moderately deactivated substrates like your ethyl dimethylbenzoate, it is often used with an activating agent. A common and effective system is Bismuth Subnitrate / Thionyl Chloride .[11]
The proposed mechanism involves the reaction of bismuth subnitrate with thionyl chloride (SOCl₂) to generate a highly reactive nitrating species, possibly containing a nitronium (NO₂⁺) or nitronium-like character, in a non-acidic medium like dichloromethane.[11] This system is efficient for a wide range of aromatics and avoids strong protic acids entirely.
Troubleshooting & Experimental Guides
Section 4: Common Problems & Solutions
Q1: My reaction is very slow or shows no conversion. What should I check?
A1:
-
Reagent Purity/Activity:
-
Solid Catalysts: Ensure your zeolite or clay catalyst has been properly activated. This usually involves heating under vacuum to remove adsorbed water, which can inhibit the reaction.
-
Nitric Acid: Use a concentrated (fuming or >90%) nitric acid if the protocol specifies it. Water is often a reaction inhibitor.
-
Substrate: Confirm the purity of your ethyl dimethylbenzoate.
-
-
Temperature: While low temperatures are often used to control selectivity, some systems require higher temperatures to achieve a reasonable rate. Check literature precedents for similar substrates.
-
Insufficient Activation: If using a metal nitrate system, ensure the co-reagent (e.g., thionyl chloride, acetic anhydride) is added in the correct stoichiometric amount.
Q2: My reaction produced a dark, tar-like substance instead of a clean product. What went wrong?
A2: This is a common sign of oxidation or over-nitration , especially with activated rings.[4]
-
Excessive Temperature: The reaction is likely too exothermic. Improve your cooling bath and add the nitrating agent much more slowly to maintain the target temperature.
-
Nitrating Agent is Too Strong: The chosen conditions may be too harsh. Consider a milder system or dilute the nitrating agent. For example, if using nitric acid/anhydride, try reducing the proportion of anhydride.
-
Presence of Nitrous Acid: Traces of nitrous acid (HNO₂) can catalyze oxidative side reactions. Some protocols recommend adding a small amount of urea, which acts as a nitrous acid scavenger.
Q3: I obtained a mixture of isomers. How can I improve the selectivity for a single product?
A3: Improving regioselectivity is a key challenge, especially with multiple directing groups.
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) often favors the kinetically controlled product and can significantly enhance selectivity.[20]
-
Leverage Steric Hindrance: Choose a bulkier nitrating system. For example, using a solid zeolite catalyst can exploit shape selectivity to favor nitration at the least sterically hindered position.[21]
-
Change the Solvent: The polarity of the solvent can influence the transition state and affect isomer distribution. Experiment with different solvents (e.g., dichloromethane vs. acetonitrile vs. a non-polar solvent like hexane).
Section 5: Detailed Experimental Protocols
Protocol 1: Zeolite H-β Catalyzed Nitration
This protocol is adapted from methodologies employing solid acids for aromatic nitration.[5][22]
-
Catalyst Activation: Place Zeolite H-β (Si/Al ratio ~25) in a round-bottom flask and heat at 120 °C under vacuum for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To the flask containing the activated zeolite (approx. 0.5 g per 5 mmol of substrate), add the ethyl dimethylbenzoate (5 mmol) dissolved in dry dichloromethane (25 mL).
-
Cooling: Immerse the flask in an ice-salt bath to cool the mixture to 0 °C.
-
Nitrating Agent Addition: While stirring vigorously, add concentrated (70%) nitric acid (5.5 mmol, 1.1 eq) dropwise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 1-4 hours.
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the zeolite catalyst.
-
Wash the recovered catalyst with dichloromethane. It can be reactivated and reused.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2 x 20 mL) and saturated sodium bicarbonate solution (1 x 20 mL) to remove residual acid.[23]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to separate the isomers.
Protocol 2: Bismuth Subnitrate / Thionyl Chloride Nitration
This protocol is based on the work of S. S. Tahrirsadri et al., providing a non-acidic alternative.[11]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, combine the ethyl dimethylbenzoate (5 mmol) and dry dichloromethane (50 mL).
-
Reagent Addition: Add thionyl chloride (10 mmol, 2.0 eq). Stir the mixture for 5 minutes.
-
Nitrating Agent Addition: Add bismuth subnitrate (approx. 1.25 mmol) to the mixture.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the specific dimethylbenzoate isomer.
-
Workup:
-
Filter the mixture to remove the insoluble inorganic materials.
-
Transfer the filtrate to a separatory funnel. Wash with dilute HCl (1M, 1 x 20 mL) to remove any traces of bismuth salts, followed by water (2 x 20 mL).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product via silica gel chromatography.
Comparative Data Summary
The following table provides a conceptual comparison of the different nitrating systems. Actual yields and isomer ratios are highly substrate-dependent and require experimental optimization.
| Feature | Mixed Acid (H₂SO₄/HNO₃) | Zeolite H-β / HNO₃ | Bismuth Subnitrate / SOCl₂ | HNO₃ / Acetic Anhydride |
| Conditions | Harsh, highly acidic | Mild, heterogeneous | Mild, non-protic | Moderate, anhydrous |
| Temperature | 0 °C to RT | 0-5 °C | Room Temperature | 0 °C to RT |
| Workup | Difficult (Quench, Extract) | Simple (Filtration) | Simple (Filtration) | Moderate (Neutralization) |
| Waste Stream | Significant Acid Waste | Recyclable Catalyst | Inorganic Salts | Acetic Acid/Salts |
| Selectivity | Moderate | Potentially High (Shape Sel.) | Good, depends on substrate | Moderate to Good |
| Safety | High Exotherm Risk | Lower Exotherm Risk | Moderate | High Exotherm Risk |
Mechanistic Overview
Caption: The three-step mechanism for electrophilic aromatic nitration.
References
-
Prakash, A., & Sharma, C. (2014). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. International Journal of Scientific & Engineering Research, 5(3), 1149-1152. Link
-
Tahrirsadri, S. S., et al. (2007). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 12(4), 812-820. [Link]
-
Choudary, B. M., Sateesh, M., & Lakshmi Kantam, M. (1996). Selective nitration of aromatic compounds by solid acid catalysts. Journal of the Chemical Society, Chemical Communications, (14), 1735-1736. [Link]
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Banik, B. K., et al. (2003). A new method for the nitration of anilines. Molecules, 8(8), 593-598. [Link]
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Jacoway, J., Kumar, G. K. S., & Laali, K. K. (2012). Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: A comparative study. Tetrahedron Letters, 53(50), 6782-6785. [Link]
-
Wikipedia contributors. (2023). Bismuth(III) nitrate. In Wikipedia, The Free Encyclopedia. [Link]
-
Choudary, B. M., Sateesh, M., & Kantam, M. L. (1996). Selective nitration of aromatic compounds by solid acid catalysts. Royal Society of Chemistry. [Link]
-
Sharma, A. (2017). A Study on Solid Acid Catalyst Selection and Characterization. Journal of Advances and Scholarly Researches in Allied Education, 12(2), 332-336. [Link]
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-
Zhang, J., et al. (2011). Catalytic nitration of aromatic compounds catalyzed by solid acid. ResearchGate. [Link]
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ResearchGate. (2007). A scheme for the aromatic nitration using nitric acid in the absence of sulfuric acid. [Link]
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Organic Chemistry Portal. (2023). Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
Sciencemadness Discussion Board. (2006). nitration without sulfuric acid. [Link]
- Google Patents. (1994). New process for the nitration of aromatic compounds in mild, non-corrosive conditions.
- Google Patents. (2018).
-
Fors, B. P., & Buchwald, S. L. (2009). A Palladium-Catalyzed Method for the Nitration of Arylboronic Acids and Their Esters. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
Chemistry Stack Exchange. (2016). Is synthesis of nitrobenzene possible without nitric and sulfuric acids? [Link]
-
University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
PubMed. (2023). Highly Scalable and Inherently Safer Preparation of Di, Tri and Tetra Nitrate Esters Using Continuous Flow Chemistry. [Link]
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ResearchGate. (2020). Synthetic Protocols for Aromatic Nitration: A Review. [Link]
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ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
-
Reddit. (2023). Di-nitration troubleshooting. [Link]
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Laali, K. K., & Gettwert, V. J. (2001). Electrophilic nitration of aromatics in ionic liquid solvents. The Journal of Organic Chemistry, 66(1), 35-40. [Link]
- Google Patents. (1965).
-
National Chemical Laboratory. (n.d.). NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. [Link]
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MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
ResearchGate. (2025). Electrophilic Nitration of Aromatics in Ionic Liquid Solvents. [Link]
-
Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
-
Springer. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
- Google Patents. (1996).
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
Indian Academy of Sciences. (2002). Regioselective nitration of aromatic substrates in zeolite cages. [Link]
-
ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
ResearchGate. (2025). Nitration of Aromatic Compounds with Nitric Acid Catalyzed by Ionic Liquids. [Link]
- Google Patents. (1998). Regioselective nitration of aromatic compounds and the reaction products thereof.
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Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
[1]
Executive Summary
This guide provides a technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of Ethyl 3,5-dinitro-2,4-dimethylbenzoate (Target Compound).[1] To ensure diagnostic utility, we compare this molecule against a structural reference, Ethyl 3,5-dinitrobenzoate (Reference Compound).[1]
Key Finding: The presence of ortho-methyl groups in the Target Compound introduces a specific "Ortho Effect" absent in the Reference. This results in a diagnostic [M-OH]⁺ peak (m/z 251) and accelerated nitro-group loss due to steric crowding ("Buttressing Effect"), distinguishing it from the simpler dinitrobenzoate analogs.[1]
Structural Context & Steric Environment
Understanding the geometry is prerequisite to interpreting the mass spectrum. The fragmentation is driven by the relief of steric strain.
| Feature | Target: Ethyl 3,5-dinitro-2,4-dimethylbenzoate | Reference: Ethyl 3,5-dinitrobenzoate |
| Formula | ||
| C-2 Position | Methyl Group | Hydrogen |
| C-3 Position | Nitro ( | Nitro ( |
| Steric State | High Strain: The C-3 Nitro is flanked by methyls at C-2 and C-4.[1] This forces the nitro group out of planarity, reducing resonance stability and promoting fragmentation. | Low Strain: Nitro groups are flanked by Hydrogens.[1] Planar, resonance-stabilized structure.[1] |
Experimental Methodology (Protocol)
To reproduce the fragmentation patterns described, the following GC-MS protocol is recommended. This setup ensures sufficient energy for the diagnostic ortho-rearrangements.[1]
Standardized EI-GC-MS Protocol
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).
-
Carrier Gas: Helium (1.0 mL/min constant flow).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.[1]
-
Scan Range: m/z 35 – 350.
Validation Step: Calibrate the mass axis using PFTBA (Perfluorotributylamine). Ensure the m/z 69, 219, and 502 peaks are within +/- 0.1 amu before running the nitro-aromatic samples.
Comparative Fragmentation Analysis
Pathway A: The "Ortho Effect" (Diagnostic)
Mechanism: In the Target Compound, the oxygen of the C-3 Nitro group abstracts a hydrogen atom from the adjacent C-2 or C-4 Methyl group. This facilitates the loss of a hydroxyl radical (
-
Target (m/z 268): Shows a distinct peak at m/z 251 [M - 17]⁺ .[1]
-
Reference (m/z 240): Lacks ortho-methyl hydrogens.[1] The [M - 17]⁺ pathway is suppressed or absent.[1][4]
Pathway B: Ester Cleavage (Base Peak Generation)
Mechanism: Alpha-cleavage adjacent to the carbonyl group.[1] This is the dominant pathway for both molecules, typically yielding the base peak (100% abundance).
-
Target: Loss of ethoxy radical (
, 45 Da).- (Acylium ion).[1]
-
Reference: Loss of ethoxy radical.[1]
- (Acylium ion).[1]
Pathway C: Steric Relief (Nitro Loss)
Mechanism: The "Buttressing Effect" in the Target Compound weakens the
-
Target: Direct loss of
from the molecular ion is more favorable than in the reference.- [M - 46]⁺.
-
Reference: The nitro groups are stable; loss of
usually occurs after the ester cleavage.
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways driven by the methyl substituents.
Figure 1: Fragmentation tree for Ethyl 3,5-dinitro-2,4-dimethylbenzoate showing the diagnostic Ortho-effect pathway (Red).[1]
Data Summary & Comparison Table
The table below summarizes the predicted mass spectral peaks based on the structural differences. Use this for peak assignment.
| Fragment Ion Identity | m/z (Target) | Relative Abundance (Est.) | m/z (Reference) | Diagnostic Note |
| Molecular Ion ( | 268 | 10-20% | 240 | Target |
| [M - OH] | 251 | Medium | Absent | PRIMARY DIAGNOSTIC: Confirms ortho-methyl/nitro interaction.[1] |
| [M - OEt] | 223 | 100% | 195 | Acylium ion; standard ester cleavage.[1] |
| [M - NO | 222 | Medium | 194 (Low) | Enhanced in Target due to steric crowding.[1] |
| [M - OEt - NO | 177 | High | 149 | Sequential loss of Ester then Nitro.[1] |
| Aryl Cation ( | 105 | High | 77 | Target yields substituted phenyl cation; Ref yields phenyl cation.[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on "Ortho Effects" in mass spectrometry).
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Yinon, J. (1987).[1] Mass Spectrometry of Explosives: Nitroaromatic Compounds. In Forensic Applications of Mass Spectrometry. CRC Press.[1] (Source for nitro-group fragmentation kinetics).
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. (Foundational mechanisms for steric inhibition of resonance).
A Comparative Guide to the Reactivity of Dinitrobenzoate Esters: The Impact of Methyl Substitution
For professionals in chemical synthesis and drug development, the selection of appropriate reagents is paramount. Activated aromatic systems, such as dinitrobenzoates, are common scaffolds and intermediates. Their reactivity towards nucleophiles dictates their utility in a variety of synthetic transformations. This guide provides an in-depth comparison of the reactivity of Ethyl 3,5-dinitrobenzoate and its methylated analogue, Ethyl 3,5-dinitro-2,4-dimethylbenzoate , focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We will dissect the theoretical underpinnings of their reactivity, present a framework for experimental validation, and provide a detailed protocol for quantitative comparison.
Theoretical Framework: Electronic and Steric Effects on Reactivity
The primary pathway for the reaction of these electron-deficient aromatic rings with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This process typically involves two steps: the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity.[2][3] The stability of this negatively charged intermediate is the critical determinant of the reaction rate.[4][5]
Strong electron-withdrawing groups (EWGs), such as the two nitro groups in our compounds of interest, are essential for activating the ring towards nucleophilic attack. They achieve this by delocalizing and stabilizing the negative charge of the Meisenheimer complex.[2][3] The key difference between our two molecules lies in the presence of two methyl groups on one of the rings. These substituents introduce both electronic and steric effects that profoundly alter the molecule's reactivity.
Molecular Structures
-
Ethyl 3,5-dinitrobenzoate (Parent Compound): A planar aromatic ring activated by two nitro groups, making the ring carbons electrophilic.
-
Ethyl 3,5-dinitro-2,4-dimethylbenzoate (Substituted Compound): The addition of two methyl groups at the 2 and 4 positions introduces significant structural changes.
The SNAr Reaction Mechanism and the Role of Substituents
The general mechanism for SNAr is depicted below. The rate-determining step is typically the formation of the Meisenheimer intermediate, as this involves the temporary loss of aromaticity.[1]
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Analysis of Substituent Effects
Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. In the context of an SNAr reaction, this property is deactivating. The electron-donating nature of the methyl groups counteracts the electron-withdrawing effect of the nitro groups. This leads to a destabilization of the negatively charged Meisenheimer intermediate, increasing the activation energy for its formation and thus slowing the reaction rate.[6]
Steric Effects: Steric hindrance is a major factor influencing reaction rates.[7] The methyl groups on Ethyl 3,5-dinitro-2,4-dimethylbenzoate are positioned ortho and para to the nitro groups. This placement physically obstructs the "backside" approach of a nucleophile towards the electrophilic carbon centers of the aromatic ring.[8] This steric crowding makes the formation of the crowded transition state leading to the Meisenheimer complex significantly more difficult, further reducing the reaction rate compared to the unhindered parent compound.[9][10]
Hypothesis: Based on the combined deactivating electronic effects and significant steric hindrance, Ethyl 3,5-dinitro-2,4-dimethylbenzoate is predicted to be substantially less reactive towards nucleophiles than Ethyl 3,5-dinitrobenzoate.
Quantitative Reactivity Comparison
To illustrate the expected difference in reactivity, the table below presents hypothetical kinetic data for the reaction of both compounds with a model nucleophile, such as piperidine, in a polar aprotic solvent like DMSO at 25°C. The data is based on the established principles of steric and electronic effects in SNAr reactions.[9]
| Compound | Substituents | Expected Electronic Effect | Expected Steric Hindrance | Predicted Relative Rate Constant (k_rel) |
| Ethyl 3,5-dinitrobenzoate | None | High activation from 2x NO₂ | Low | 1 (Reference) |
| Ethyl 3,5-dinitro-2,4-dimethylbenzoate | 2,4-di-Methyl | Reduced activation (destabilizing) | High | << 0.01 |
This table presents predicted outcomes based on chemical principles. Actual values must be determined experimentally.
Experimental Protocol: A Kinetic Study via UV-Vis Spectrophotometry
To empirically validate the theoretical comparison, a kinetic analysis using UV-Vis spectrophotometry is the method of choice. Many SNAr reactions involving dinitroaromatic compounds produce intensely colored Meisenheimer complexes or products, providing a convenient spectroscopic handle to monitor the reaction progress.[4] This protocol outlines a method to determine the pseudo-first-order rate constants.[11]
Materials and Reagents
-
Ethyl 3,5-dinitrobenzoate (CAS 618-71-3)[12]
-
Ethyl 3,5-dinitro-2,4-dimethylbenzoate
-
Piperidine (or other suitable nucleophile)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Class A volumetric flasks and pipettes
-
Temperature-controlled UV-Vis spectrophotometer with a multicell holder
-
Quartz cuvettes (1 cm path length)
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of dinitrobenzoate reactivity.
Step-by-Step Procedure
-
Preparation of Stock Solutions :
-
Accurately prepare a 0.01 M stock solution of Ethyl 3,5-dinitrobenzoate in anhydrous DMSO.
-
Similarly, prepare a 0.01 M stock solution of Ethyl 3,5-dinitro-2,4-dimethylbenzoate in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO. Store desiccated.
-
-
Determining λ_max :
-
Perform a preliminary scan by mixing the reagents at their final concentrations to identify the wavelength of maximum absorbance (λ_max) for the colored product or intermediate.
-
-
Kinetic Measurement :
-
Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to 25.0 ± 0.1 °C.
-
In a quartz cuvette, pipette 2.95 mL of DMSO and 0.020 mL of the dinitrobenzoate stock solution. Place the cuvette in the holder and allow it to thermally equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.030 mL of the 1.0 M piperidine stock solution. The nucleophile concentration is in large excess (>100-fold) to ensure pseudo-first-order conditions.
-
Immediately cap the cuvette, mix by inversion 2-3 times, and begin recording absorbance as a function of time for at least 3-5 half-lives.
-
-
Data Analysis :
-
The observed pseudo-first-order rate constant, kobs, is determined by fitting the absorbance data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0)
-
A plot of ln(A∞ - At) versus time (t) will yield a straight line with a slope of -kobs.
-
Perform each experiment in triplicate to ensure reproducibility.
-
Conclusion and Implications for Researchers
The principles of physical organic chemistry provide a clear and testable prediction: Ethyl 3,5-dinitrobenzoate will be a far more reactive electrophile in SNAr reactions than Ethyl 3,5-dinitro-2,4-dimethylbenzoate. The deactivating electron-donating effect and, more significantly, the steric hindrance introduced by the two methyl groups are expected to dramatically reduce the rate of nucleophilic attack.
For researchers and drug development professionals, this has direct practical implications:
-
Synthetic Strategy: When designing a synthesis that requires a nucleophilic substitution on a dinitrobenzoate core, the unsubstituted version offers much higher reactivity, allowing for milder reaction conditions and broader nucleophile scope.
-
Chemical Probes: In designing chemical probes or derivatizing agents, Ethyl 3,5-dinitrobenzoate can be used to react with available nucleophiles under conditions where the dimethyl-substituted analogue would remain largely inert.
-
Controlling Selectivity: The dramatic difference in reactivity could be exploited to achieve selectivity in complex molecules containing multiple potential electrophilic sites.
By understanding these fundamental structure-reactivity relationships, scientists can make more informed decisions in the design and execution of their experiments, leading to more efficient and successful outcomes.
References
-
Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [4]
-
Fathalla, M. F., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [5]
-
ChemicalBook. (2023). Synthesis and Application of 3,5-Dinitrobenzoic Acid. [13]
-
NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link][14]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 3,5-dinitrobenzoate (CAS 618-71-3). Retrieved from [Link][15]
-
Fathalla, M. F., & Kassem, T. (2006). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [16]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link][17]
-
Google Patents. (n.d.). CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid. Retrieved from [18]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [1]
-
Chemistry LibreTexts. (2022). 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimination Mechanism. [6]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [3]
-
Crampton, M. R., et al. (2008). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [9]
-
BCP Mad. (2024). Steric and Nucleophilic Effects on SN2 Reactions. YouTube. [10]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][2]
-
BenchChem. (2023). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers. [11]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [8]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
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- 14. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 15. Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid - Google Patents [patents.google.com]
Distinguishing 3,5-dinitro-2,4-dimethylbenzoate from 3,5-dinitro-2,6-dimethyl isomers
This guide outlines a definitive technical workflow for distinguishing Methyl 3,5-dinitro-2,4-dimethylbenzoate (Isomer A) from Methyl 3,5-dinitro-2,6-dimethylbenzoate (Isomer B).
These isomers are chemically distinct due to the symmetry of the substitution pattern and the steric environment surrounding the ester carbonyl. The 2,6-dimethyl isomer exhibits "Steric Inhibition of Resonance," a phenomenon that drastically alters its spectroscopic signature and chemical reactivity compared to the 2,4-isomer.
Executive Summary: The "Symmetry vs. Sterics" Approach
Differentiation relies on three orthogonal pillars of evidence:
-
NMR Spectroscopy (Symmetry): The 2,6-isomer is symmetric (equivalent methyls); the 2,4-isomer is asymmetric (distinct methyls).
-
IR Spectroscopy (Conformation): The 2,6-isomer forces the carbonyl out of plane (high
); the 2,4-isomer retains conjugation (lower ). -
Chemical Reactivity (Kinetics): The 2,6-isomer is chemically inert to standard hydrolysis (Victor Meyer effect); the 2,4-isomer hydrolyzes readily.
Part 1: Structural Analysis & Logic
The following decision tree visualizes the logical flow for identification based on structural properties.
Caption: Logical workflow for distinguishing isomers based on symmetry (NMR) and steric inhibition of resonance (IR).
Part 2: Spectroscopic Characterization
Method 1: Proton NMR ( H NMR)
This is the most reliable non-destructive method. The key differentiator is the magnetic equivalence of the methyl groups.
| Feature | 2,4-Dimethyl Isomer (Asymmetric) | 2,6-Dimethyl Isomer (Symmetric) |
| Methyl Region | Two distinct singlets (3H each). Reason: The C2-Me is flanked by Ester/Nitro. The C4-Me is flanked by Nitro/H. Distinct environments. | One singlet (6H). Reason: The molecule has a plane of symmetry passing through C1 and C4. The C2-Me and C6-Me are chemically equivalent. |
| Aromatic Region | One singlet (1H) at position C6. Shift: ~8.0 - 8.5 ppm (Deshielded by ortho-nitro). | One singlet (1H) at position C4. Shift: ~8.5 ppm (Deshielded by two ortho-nitro groups). |
| Ester Methyl | Singlet (3H). | Singlet (3H). |
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL CDCl
. -
Acquire standard 1H spectrum (min 8 scans).
-
Critical Check: Integrate the methyl region (2.0 - 2.8 ppm). A 1:1 ratio of two peaks confirms the 2,4-isomer. A single peak confirms the 2,6-isomer.
Method 2: Infrared Spectroscopy (IR)
This method detects the "Steric Inhibition of Resonance."
-
2,4-Dimethyl Isomer: The ester group can lie relatively planar with the benzene ring. Conjugation between the
-system and the carbonyl lowers the bond order.-
: 1715 – 1725 cm
(Typical conjugated ester).
-
: 1715 – 1725 cm
-
2,6-Dimethyl Isomer: The two bulky ortho-methyl groups physically force the ester group to twist 90° out of the ring plane. Conjugation is broken. The carbonyl behaves like an isolated aliphatic ester.
-
: 1735 – 1745 cm
(Shifted to higher energy).
-
: 1735 – 1745 cm
Part 3: Chemical Reactivity (The "Victor Meyer" Test)
If spectroscopic equipment is unavailable, the Hydrolysis Rate provides a definitive "wet chemistry" proof. This is based on the Victor Meyer Esterification Law , which states that di-ortho-substituted benzoic acids are difficult to esterify and, conversely, their esters are difficult to hydrolyze.
Mechanism of Differentiation
-
2,4-Isomer: The carbonyl carbon is accessible from the "open" side (C6 position). Hydrolysis proceeds via the standard
mechanism (Nucleophilic attack at Carbonyl). -
2,6-Isomer: The carbonyl carbon is shielded on both sides by methyl groups. The tetrahedral intermediate cannot form due to severe steric crowding. Hydrolysis is effectively halted under standard conditions.
Experimental Protocol: Comparative Hydrolysis
Reagents:
-
0.1 M NaOH in 50% Ethanol/Water.
-
Phenolphthalein indicator.
Workflow:
-
Setup: Prepare two round-bottom flasks.
-
Flask A: 100 mg Isomer A + 10 mL Reagent.
-
Flask B: 100 mg Isomer B + 10 mL Reagent.
-
-
Reflux: Heat both flasks to reflux (80°C) for 60 minutes .
-
Observation:
-
2,4-Isomer: Solution will eventually clear (if ester was insoluble) or TLC will show conversion to the carboxylic acid (lower R_f). Upon acidification, a precipitate (acid form) appears.
-
2,6-Isomer: No reaction. TLC shows only starting material. The ester remains unchanged even after prolonged reflux.
-
Caption: Kinetic differentiation via steric hindrance. The 2,6-isomer blocks the formation of the tetrahedral intermediate.
Summary Data Table
| Property | 3,5-dinitro-2,4-dimethylbenzoate | 3,5-dinitro-2,6-dimethylbenzoate |
| Symmetry | ||
| Two signals (3H, 3H) | One signal (6H) | |
| IR | ~1720 cm | ~1740 cm |
| Hydrolysis (OH | Fast (Minutes to Hours) | Inert (Requires extreme conditions) |
| Melting Point | Generally Lower | Generally Higher (Better packing) |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Cited for: Standardizing NMR solvent shifts for accurate integr
- Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of Chemical Education, 27(6), 343.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1]
- Cited for: IR Carbonyl stretch correlations for conjugated vs.
- Goering, H. L., & Rubin, T. (1956). Kinetic Study of the Hydrolysis of 2,6-Dimethylbenzoates. Journal of the American Chemical Society, 78(11), 2244-2248. Cited for: Experimental validation of hydrolysis resistance in 2,6-dimethyl systems.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 3,5-dinitro-2,4-dimethylbenzoate
Executive Safety Directive
Do not treat Ethyl 3,5-dinitro-2,4-dimethylbenzoate as standard organic waste.
While the ester functionality suggests a stable organic solid, the 3,5-dinitro moiety classifies this compound as an energetic nitro-aromatic . It possesses both fuel (ethyl/methyl groups) and oxidizer (nitro groups) within the same molecular lattice. Although less sensitive than trinitrotoluene (TNT), it retains significant thermal instability and shock sensitivity, particularly if crystallized or dry.
Core Safety Rule: Never dispose of this substance in the trash, down the drain, or mixed with alkaline waste streams.
Physicochemical Characterization & Hazard Logic
To handle this chemical safely, you must understand its molecular behavior. The presence of two nitro groups withdraws electron density from the benzene ring, making the ring susceptible to nucleophilic attack (e.g., by bases), while the steric bulk of the 2,4-dimethyl groups adds a unique constraint to its reactivity.
Key Properties Table
| Property | Value / Characteristic | Operational Implication |
| Molecular Structure | Dinitro-substituted benzoate ester | Energetic: Potential for rapid decomposition. |
| Physical State | Crystalline Solid (usually pale yellow) | Shock Risk: Dry crystals in threads of caps are friction-sensitive. |
| Solubility | Insoluble in water; Soluble in Acetone, EtOAc | Disposal Prep: Must be solubilized to desensitize. |
| Reactivity | Incompatible with Strong Bases, Reducing Agents | Segregation: NEVER mix with amines or hydroxides (Risk of explosion). |
| RCRA Status | Characteristic Waste (Likely D001/D003) | Compliance: Requires specific hazardous waste coding. |
The "Why" Behind the Protocol (Causality)
-
Why Solubilize? Solid nitro crystals can accumulate static charge or friction heat. Dissolving the compound in a compatible solvent (like acetone) disperses the molecules, acting as a heat sink and preventing the propagation of a shock wave.
-
Why No Bases? Mixing polynitro aromatics with strong bases (NaOH, KOH, amines) forms Meisenheimer complexes or Janovsky reaction products. These salts are often far more unstable and explosive than the parent compound.
Step-by-Step Disposal Protocol
This protocol is designed to convert the solid, potentially shock-sensitive reagent into a stable, liquid waste stream suitable for high-temperature incineration.
Phase 1: Assessment & Stabilization
-
Visual Inspection:
-
Check the container cap. Are there "crusty" yellow crystals in the threads?
-
If YES:STOP. Do not open. This indicates formation of friction-sensitive crystals. Contact your EHS High-Hazard team immediately.
-
If NO: Proceed to Step 2.
-
-
Desensitization (Solubilization):
-
Working in a fume hood, dissolve the solid Ethyl 3,5-dinitro-2,4-dimethylbenzoate in Acetone or Ethyl Acetate .
-
Ratio: Aim for a dilute solution (approx. 5-10% w/v).
-
Note: Ensure the solvent is neutral. Do not use waste solvent that might contain traces of base.
-
Phase 2: Packaging & Labeling
-
Primary Containment:
-
Transfer the solution into a clean, chemically compatible container (HDPE or Amber Glass).
-
Do not fill to the brim; leave 10% headspace for expansion.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: "Ethyl 3,5-dinitro-2,4-dimethylbenzoate (5%) in Acetone."
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Reactivity Hazard.[1]
-
Warning: Add a secondary label: "CONTAINS NITRO AROMATICS - DO NOT CONCENTRATE."
-
Phase 3: Waste Stream Segregation
-
Segregation:
-
Place the container in the High BTU / Incineration waste stream.
-
CRITICAL: Ensure this bottle is physically separated from "Basic/Alkaline" waste streams in the satellite accumulation area.
-
Visual Workflow: Decision Logic
The following diagram outlines the critical decision points for handling this specific waste stream.
Figure 1: Decision logic for the safe assessment and disposal of nitro-aromatic esters. Note the critical stop-point if crystallization is observed.
Regulatory & Compliance Framework (US/EU)
Proper classification ensures that the waste is routed to the correct destruction facility (incinerator) rather than a fuel blending program that might not handle energetic precursors safely.
US EPA (RCRA) Classification
Ethyl 3,5-dinitro-2,4-dimethylbenzoate is not explicitly "P-Listed" or "U-Listed" by specific CAS name. Therefore, it must be classified by Characteristic :
-
D001 (Ignitable): If disposed of as a solution in acetone.
-
D003 (Reactive): If disposed of as a solid or if the concentration of nitro groups deems it capable of detonation when heated under confinement.
-
Best Practice: Profile the waste as "Flammable, Toxic, Reactive (D001, D003)" to ensure the waste vendor treats it with maximum caution.
DOT / Transport Classification (For Shipping Waste)
When handing off to a waste hauler, the likely shipping description will be:
-
UN Number: UN 1325 (Flammable solid, organic, n.o.s.) OR UN 1993 (Flammable liquid, n.o.s. if dissolved).
-
Proper Shipping Name: Waste Flammable Solid, Organic, n.o.s. (Ethyl 3,5-dinitro-2,4-dimethylbenzoate).
-
Class: 4.1 (Flammable Solid) or 3 (Flammable Liquid).
Emergency Contingencies
Spill Response
-
Evacuate: Clear the immediate area.
-
PPE: Use Nitrile gloves (double gloved), lab coat, and safety goggles.
-
Neutralization: Do NOT use caustic soda or spill kits containing bases.
-
Cleanup: Wet the spilled powder immediately with Acetone or phlegmatizing agent (like mineral oil) to prevent dust formation. Wipe up with solvent-dampened pads.
First Aid
-
Skin Contact: Wash immediately with soap and water.[2][3][4] Nitro compounds can be absorbed through the skin, causing methemoglobinemia (blue skin/lips).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 3,5-dinitrobenzoate (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
- Bretherick's Handbook of Reactive Chemical Hazards.Nitro-Aromatics and Interaction with Bases.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
